molecular formula C8H7N3O2 B1412316 Methyl 2-amino-5-cyanonicotinate CAS No. 1227048-81-8

Methyl 2-amino-5-cyanonicotinate

Cat. No.: B1412316
CAS No.: 1227048-81-8
M. Wt: 177.16 g/mol
InChI Key: YXRKEGJJWJLXNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyanonicotinate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-5-cyanonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-cyanonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRKEGJJWJLXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259870
Record name Methyl 2-amino-5-cyano-3-pyridinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227048-81-8
Record name Methyl 2-amino-5-cyano-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227048-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-cyano-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-amino-5-cyanonicotinate: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are paramount for developing targeted therapeutics. Methyl 2-amino-5-cyanonicotinate (CAS: 1227048-81-8) represents a privileged pyridine scaffold characterized by a unique "push-pull" electronic topology. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight parameters, synthetic methodologies, and applications as a precursor for kinase and Toll-like receptor (TLR) inhibitors.

Molecular Identity & Physicochemical Profiling

Methyl 2-amino-5-cyanonicotinate is a poly-substituted pyridine derivative. The strategic placement of an amino group, a methyl ester, and a cyano group around the pyridine core creates a highly polarized molecule with distinct hydrogen-bonding capabilities. With a molecular weight of 177.16 g/mol , it falls well within the optimal range for fragment-based drug discovery (FBDD), offering high ligand efficiency[1].

Quantitative Structural Data

The following table summarizes the core physicochemical parameters of the compound, essential for computational modeling and analytical verification[1].

ParameterValue / Description
CAS Number 1227048-81-8
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Monoisotopic Mass 177.0538 Da
SMILES String O=C(OC)C1=C(N)N=CC(C#N)=C1
Topological Polar Surface Area (TPSA) 89.0 Ų
LogP (Predicted) 0.322
Hydrogen Bond Donors 1 (from the -NH₂ group)
Hydrogen Bond Acceptors 5 (Pyridine N, Cyano N, Ester O's)
Rotatable Bonds 1
Mass Spectrometry (HRMS) Adduct Profiles

For researchers conducting LC-MS/MS validation, understanding the ionization behavior of this scaffold is critical. The table below outlines the predicted mass-to-charge (m/z) ratios and Collision Cross Section (CCS) values for common adducts[2].

Adduct TypePredicted m/zPredicted CCS (Ų)
[M+H]⁺ 178.06111136.9
[M+Na]⁺ 200.04305147.1
[M+NH₄]⁺ 195.08765153.3
[M-H]⁻ 176.04655138.7

Structural Causality & Electronic Topology

The reactivity and binding affinity of Methyl 2-amino-5-cyanonicotinate are dictated by the competing electronic effects of its substituents.

  • C2-Amino Group: Acts as a strong electron-donating group via resonance (+M effect), enriching the electron density of the pyridine core, particularly at the ortho and para positions.

  • C3-Methyl Ester & C5-Cyano Groups: Both are strongly electron-withdrawing via resonance (-M) and induction (-I). The cyano group at C5 is particularly critical; it acts as an electrophilic sink, stabilizing adjacent negative charges and increasing the acidity of the C2-amino protons.

This "push-pull" dynamic makes the pyridine ring highly resistant to electrophilic aromatic substitution but highly primed for nucleophilic attacks or transition-metal-catalyzed cross-coupling at specific vectors.

ElectronicEffects Core Pyridine Core (Electron Deficient) Ester C3: Methyl Ester (-COOCH3) -M, -I Effect (Withdrawing) Core->Ester Decreases e- density Cyano C5: Cyano Group (-CN) -M, -I Effect (Withdrawing) Core->Cyano Decreases e- density Amino C2: Amino Group (-NH2) +M Effect (Donating) Amino->Core Increases e- density

Caption: Electronic push-pull dynamics of Methyl 2-amino-5-cyanonicotinate substituents.

Strategic Synthesis Protocol: Palladium-Catalyzed Cyanation

While multi-component cyclizations can construct the pyridine core de novo, the most robust and regioselective method for synthesizing Methyl 2-amino-5-cyanonicotinate is the Palladium-catalyzed cyanation of methyl 2-amino-5-bromonicotinate [3].

Mechanistic Causality

The strategic selection of Zinc Cyanide (Zn(CN)₂) over alkali cyanides (NaCN/KCN) is a critical protocol standard. Alkali cyanides dissolve rapidly, saturating the reaction medium with free cyanide ions that irreversibly coordinate to the palladium center, forming highly stable, catalytically inactive [Pd(CN)₄]²⁻ complexes. Zn(CN)₂, owing to its low solubility in polar aprotic solvents like DMF, acts as a slow-release cyanide reservoir. This maintains a low steady-state concentration of the nucleophile, favoring transmetallation without poisoning the catalyst.

Step-by-Step Experimental Methodology

Reagents Required:

  • Methyl 2-amino-5-bromonicotinate (1.0 eq)

  • Zinc Cyanide, Zn(CN)₂ (0.6 eq - provides 1.2 eq of CN⁻)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.05 eq)

  • 1,1'-Ferrocenediyl-bis(diphenylphosphine), dppf (0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • Degassing: Charge a flame-dried Schlenk flask with methyl 2-amino-5-bromonicotinate, Zn(CN)₂, Pd₂(dba)₃, and dppf. Evacuate and backfill the flask with ultra-high purity Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

  • Solvent Addition: Inject anhydrous DMF via syringe. Sparge the solution with Argon for 15 minutes.

  • Catalytic Activation: Heat the reaction mixture to 100°C under Argon for 12-16 hours. Monitor the conversion via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • Quenching & Workup (Self-Validating Step): Cool the mixture to room temperature. Dilute with EtOAc and wash sequentially with 5% aqueous NH₄OH (to complex and remove excess Zn and Pd salts), water, and brine. Causality: The NH₄OH wash is critical to break down stable metal-cyanide complexes, ensuring the organic phase is free of heavy metal contamination.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure Methyl 2-amino-5-cyanonicotinate.

SynthesisWorkflow SM Methyl 2-amino- 5-bromonicotinate OxAdd Oxidative Addition Pd(0) to Pd(II) SM->OxAdd TransMet Transmetallation with Zn(CN)2 OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Prod Methyl 2-amino- 5-cyanonicotinate RedElim->Prod

Caption: Palladium-catalyzed cyanation catalytic cycle for synthesizing the target compound.

Applications in Drug Development

The unique spatial arrangement of the functional groups on Methyl 2-amino-5-cyanonicotinate makes it an ideal precursor for complex polycyclic therapeutic agents.

Toll-Like Receptor (TLR) Inhibitors: The compound is extensively utilized in the synthesis of [1,2,4]triazolo[1,5-a]pyridinyl substituted indole compounds. These complex heterocycles act as potent inhibitors of Toll-like receptors (specifically TLR7, 8, and 9). By modulating these pathways, derivatives of this scaffold are actively investigated for the treatment of severe autoimmune and inflammatory diseases, such as systemic lupus erythematosus (SLE)[4].

Kinase and Enzyme Inhibition: The scaffold's ability to act as both a hydrogen bond donor (via the C2-amine) and acceptor (via the C3-ester and C5-cyano groups) allows it to anchor deeply into the ATP-binding pockets of various kinases. Furthermore, similar nicotinate derivatives are documented in the development of FabI (enoyl-ACP reductase) inhibitors, which are critical targets for novel antibacterial agents[3].

References

  • ChemScene. "1227048-81-8 | Methyl 2-amino-5-cyanonicotinate - ChemScene." ChemScene Product Catalog. Available at:[1]

  • PubChemLite. "Methyl 2-amino-5-cyanonicotinate (C8H7N3O2) - PubChemLite." Université du Luxembourg. Available at:[2]

  • Google Patents (EP4476219A1). "Heterocyclic compounds, compositions thereof, and methods of treatment therewith." European Patent Office. Available at:[3]

  • Google Patents (WO2018005586A1). "[1,2,4]triazolo[1,5-a]pyridinyl substituted indole compounds." World Intellectual Property Organization. Available at:[4]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-cyanonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Intermediate

Methyl 2-amino-5-cyanonicotinate, a vital building block in the synthesis of a range of pharmacologically active molecules, presents a common challenge in drug development: a lack of comprehensive physicochemical data in publicly accessible literature. This guide addresses this critical knowledge gap, not by presenting pre-existing data, but by equipping the research and development scientist with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in-house.

As a Senior Application Scientist, my experience has shown that understanding and accurately measuring solubility is a cornerstone of successful process development, formulation, and ultimately, the therapeutic efficacy of a drug substance. This document, therefore, is structured to provide both the theoretical underpinnings of solubility and a practical, field-proven guide to its determination.

Physicochemical Profile and Theoretical Solubility Considerations

Methyl 2-amino-5-cyanonicotinate (CAS 1227048-81-8) is a pyridine derivative with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure, featuring an amino group, a cyano group, and a methyl ester on a pyridine ring, suggests a molecule with moderate polarity. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrogen in the pyridine ring, the cyano group, and the carbonyl oxygen of the ester) indicates its potential for interaction with a variety of organic solvents.

The solvents used in the synthesis and purification of similar compounds, such as ethanol, methanol, and acetonitrile, also provide clues.[2] The use of these solvents for recrystallization suggests that methyl 2-amino-5-cyanonicotinate likely has limited solubility in them at ambient temperature, with solubility increasing significantly upon heating.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal shake-flask method.[3][4] This method involves creating a saturated solution of the compound in a chosen solvent at a constant temperature and then measuring the concentration of the dissolved solid.

Principle of the Isothermal Shake-Flask Method

A supersaturated solution of methyl 2-amino-5-cyanonicotinate is prepared by adding an excess of the solid to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is quantified.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • Methyl 2-amino-5-cyanonicotinate (purity ≥98%)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Slurry: Accurately weigh an excess amount of methyl 2-amino-5-cyanonicotinate into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of methyl 2-amino-5-cyanonicotinate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying the concentration of organic compounds.

  • Column: A C18 column is a typical choice.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The specific composition should be optimized to achieve good separation and peak shape.

  • Detection: Based on the chromophores in the molecule, a suitable UV wavelength should be selected for detection.

  • Calibration: A calibration curve should be prepared using standard solutions of methyl 2-amino-5-cyanonicotinate of known concentrations.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.

Table 1: Hypothetical Solubility Data for Methyl 2-amino-5-cyanonicotinate

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)25[Experimental Value][Calculated Value]

Visualizing the Experimental Workflow

A clear workflow diagram can aid in understanding the logical progression of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess Methyl 2-amino-5-cyanonicotinate prep2 Add known volume of organic solvent prep1->prep2 into vials equilib Shake at constant temperature (24-72h) prep2->equilib sample Withdraw supernatant equilib->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze

Workflow for Isothermal Equilibrium Solubility Determination

Causality Behind Experimental Choices and Self-Validation

  • Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase, which is a fundamental requirement for determining thermodynamic solubility.

  • Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately known temperature is crucial for obtaining reproducible and meaningful results.

  • Sufficient Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is essential to establish this time through preliminary experiments to avoid underestimating the solubility.

  • Filtration: This step is critical to remove any undissolved solid particles that could lead to an overestimation of the solubility.

  • Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A properly validated HPLC method ensures reliable results.

Conclusion and Future Directions

References

  • WO2011060624A1 - Process for preparing 2-methyl-4-amino-5-cyanopyrimidine. (n.d.). Google Patents.
  • CA2341711A1 - Process for making 2-amino-5-cyanophenol. (n.d.). Google Patents.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Molecules. [Link]

  • Solubility of some novel cyanopyridine derivatives. (2018). MOJ Biorg Org Chem. [Link]

  • Solubility of aminotriethylene glycol functionalized single wall carbon nanotubes: A density functional based tight binding molecular dynamics study. (2019). Journal of Computational Chemistry. [Link]

  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (n.d.). Google Patents.
  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents.
  • Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2019). The Journal of Chemical Thermodynamics. [Link]

  • 2-Amino-5-cyanopyridine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Reversible control of solubility using functionalized nanoparticles. (2012). Chemical Communications. [Link]

  • Solubility of functionalized carbon nanotubes in different solvents. (2009). International Journal of Nanoscience and Nanotechnology. [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Arkivoc. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Molecules. [Link]

  • Covalent Functionalization for Multi-walled Carbon Nanotube (f-MWCNT)-Folic Acid Bound Bioconjugate. (2011). Trends in Applied Sciences Research. [Link]

  • Solubility test of pristine and functionalized MWNTs in water (A) and isopropanol (B). Elapsed time, 48 h. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Solubility Data Series. (n.d.). IUPAC. Retrieved February 27, 2026, from [Link]

Sources

Storage Conditions and Stability Profiling of Methyl 2-amino-5-cyanonicotinate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, understanding the physicochemical stability of these intermediates becomes paramount. Methyl 2-amino-5-cyanonicotinate (CAS: 1227048-81-8) is a versatile pyridine derivative widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical APIs. However, its polyfunctional nature—featuring a methyl ester, a primary amine, and a cyano group—renders it susceptible to specific degradation pathways if improperly handled.

This whitepaper provides an in-depth, mechanistic guide to the storage conditions, degradation causality, and self-validating stability testing protocols for Methyl 2-amino-5-cyanonicotinate, ensuring high-fidelity data for regulatory submissions and downstream synthesis.

Physicochemical Profiling & Degradation Causality

To establish robust storage protocols, we must first deconstruct the molecule's structural liabilities. Methyl 2-amino-5-cyanonicotinate (Formula: C₈H₇N₃O₂, MW: 177.16 g/mol ) contains three primary sites of reactivity[1]:

  • The Methyl Ester (C-3 Position): Esters are inherently prone to nucleophilic attack. In the presence of ambient moisture and fluctuating pH, this group undergoes hydrolysis to yield 2-amino-5-cyanonicotinic acid. The causality here is driven by the electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the ester carbonyl carbon.

  • The Primary Amine (C-2 Position): Aromatic amines are susceptible to oxidative stress. Exposure to atmospheric oxygen, particularly when catalyzed by light or transition metal impurities, can lead to the formation of N-oxides or azo dimers.

  • The Cyano Group (C-5 Position): While generally stable under ambient conditions, extreme basic or acidic environments combined with thermal stress can force the hydration of the nitrile into an amide, and subsequently, a carboxylic acid.

Table 1: Physicochemical Profile & Storage Implications
PropertyValueCausality / Storage Implication
CAS Number 1227048-81-8Regulatory tracking and inventory management.
Molecular Formula C₈H₇N₃O₂High heteroatom count dictates oxidative/hydrolytic risk[2].
Molecular Weight 177.16 g/mol Low MW facilitates rapid dissolution in atmospheric moisture.
Physical State Solid PowderHigh surface area accelerates solid-state degradation if exposed.
Recommended Storage Sealed in dry, 2–8°CLow temperature reduces Arrhenius kinetic rates of hydrolysis[1].

Optimal Storage Conditions: The Mechanistic Justification

Based on the structural liabilities identified above, the storage of Methyl 2-amino-5-cyanonicotinate must be treated as a multi-variable control system.

  • Thermal Control (2–8°C): According to standard chemical kinetics, a 10°C increase in temperature roughly doubles the rate of hydrolytic degradation. Storing the compound refrigerated at 2–8°C effectively suppresses the activation energy required for ester cleavage[1].

  • Atmospheric Control (Desiccation & Inert Gas): Because water acts as the primary nucleophile in ester hydrolysis, the powder must be kept strictly sealed and dry. For long-term storage, purging the headspace of the container with Argon or Nitrogen displaces ambient oxygen and moisture, shutting down both hydrolytic and oxidative pathways.

  • Photolytic Control: The conjugated aminopyridine system absorbs strongly in the UV region. Following 3[3], the compound must be stored in amber glass or opaque containers to prevent photo-induced radical formation and subsequent degradation.

Degradation API Methyl 2-amino-5-cyanonicotinate (Intact API) Hydrolysis Hydrolytic Stress (Moisture + Heat) API->Hydrolysis Oxidation Oxidative Stress (O2 + Light) API->Oxidation Deg1 2-amino-5-cyanonicotinic acid (Ester Cleavage) Hydrolysis->Deg1 Deg2 N-Oxide / Azo Dimers (Amine Oxidation) Oxidation->Deg2

Fig 1. Primary degradation pathways of Methyl 2-amino-5-cyanonicotinate under environmental stress.

Self-Validating Stability Testing Workflows

To guarantee the integrity of Methyl 2-amino-5-cyanonicotinate batches, laboratories must implement forced degradation studies aligned with4[4]. A self-validating protocol ensures that every analytical run inherently proves its own accuracy through mass balance and peak purity assessments.

Table 2: ICH-Aligned Forced Degradation Matrix
Stress ConditionReagents / EnvironmentTarget Degradation MechanismExpected Outcome
Acidic Hydrolysis 0.1 N HCl, 60°C, 24hEster cleavage5–20% degradation to carboxylic acid
Basic Hydrolysis 0.1 N NaOH, 60°C, 24hEster/Cyano cleavageRapid degradation; potential amide formation
Oxidative Stress 3% H₂O₂, 25°C, 24hN-oxidation of amine/pyridineFormation of polar N-oxide species
Thermal Stress 60°C, 7 days (Solid)General thermal breakdownMinimal change if kept strictly dry
Photolytic Stress 1.2M lux-hr Vis, 200 W-hr/m² UVPhoto-oxidation[5]Moderate degradation; color change
Step-by-Step Forced Degradation Methodology

This protocol is designed to generate 5–20% degradation. Excessive degradation (>20%) risks secondary degradation pathways, which obscure the primary mechanisms, while insufficient degradation (<5%) fails to prove the analytical method is stability-indicating.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of Methyl 2-amino-5-cyanonicotinate powder.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution. Causality: ACN is chosen over Methanol to prevent potential transesterification artifacts during the study.

Step 2: Stress Application (Example: Acidic Hydrolysis)

  • Transfer 1.0 mL of the stock solution to a 5 mL amber volumetric flask.

  • Add 1.0 mL of 0.1 N HCl.

  • Seal and incubate in a controlled water bath at 60°C for exactly 24 hours. Causality: 60°C provides sufficient thermal energy to accelerate the acid-catalyzed cleavage of the methyl ester within a practical timeframe.

Step 3: Quenching and Neutralization (Critical Self-Validation Step)

  • Remove the flask from the heat source and immediately cool to 25°C.

  • Neutralize the solution by adding exactly 1.0 mL of 0.1 N NaOH. Causality: Failing to quench the reaction will result in continuous degradation while the sample sits in the HPLC autosampler, leading to non-reproducible data.

  • Dilute to the 5.0 mL mark with mobile phase (e.g., Water/ACN 50:50).

Step 4: LC-MS/HPLC-UV Analysis

  • Inject 10 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Run a gradient from 5% to 95% ACN (with 0.1% Formic Acid) over 10 minutes.

  • Self-Validation Check: Calculate the Mass Balance. The sum of the area of the intact API peak plus the areas of all degradation peaks (adjusted for relative response factors) must equal 95–105% of the initial unstressed control sample. A mass balance failure indicates volatile degradants or irreversible column binding.

Workflow Start Sample Prep (1 mg/mL API) Stress Apply Stress (ICH Q1A/Q1B) Start->Stress Quench Neutralize & Dilute Stress->Quench Analyze LC-MS/HPLC Analysis Quench->Analyze Validate Mass Balance Confirmation Analyze->Validate

Fig 2. Self-validating forced degradation workflow aligned with ICH Q1A/Q1B regulatory guidelines.

Conclusion

The stability of Methyl 2-amino-5-cyanonicotinate is fundamentally governed by the reactivity of its ester and amine functionalities. By enforcing strict storage conditions—sealed, desiccated, protected from light, and refrigerated at 2–8°C—laboratories can effectively neutralize the Arrhenius kinetics driving its degradation. Furthermore, implementing self-validating, ICH-compliant forced degradation workflows ensures that any subtle chemical shifts are accurately captured, preserving the integrity of downstream pharmaceutical synthesis.

References

  • PubChemLite - Methyl 2-amino-5-cyanonicotinate (C8H7N3O2). uni.lu.
  • 1227048-81-8 | Methyl 2-amino-5-cyanonicotinate. ChemScene.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products (ICH Q1B). Certified Laboratories.
  • Understanding ICH Photostability Testing - Q-Lab. Q-Lab.
  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of Methyl 2-amino-5-cyanonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-cyanonicotinate, a substituted pyridine derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is fundamental to its development, particularly within the pharmaceutical industry, where such characteristics govern a compound's stability, solubility, and ultimately, its bioavailability. This guide addresses the notable absence of publicly available thermodynamic data for this specific compound by providing a comprehensive framework for its characterization. We will detail the critical experimental methodologies and computational approaches necessary to determine its key thermodynamic parameters. This document serves as a procedural and intellectual roadmap for researchers, explaining not just the 'how' but the 'why' behind each step, ensuring a robust and self-validating approach to the thermodynamic profiling of new chemical entities.

The Foundational Imperative: Solid-State Characterization and Polymorphism

Before any thermodynamic properties of a solid material can be reliably measured, its solid-state form must be thoroughly characterized. The majority of active pharmaceutical ingredients (APIs) are crystalline solids, and many exhibit polymorphism—the ability to exist in multiple distinct crystal structures.[1][2] This phenomenon is of paramount importance because different polymorphs of the same compound are, in effect, different solid-state materials with unique physicochemical properties.[3][4]

Why Polymorphism Screening is the Critical First Step:

  • Varying Thermodynamic Stability: Different crystal packing arrangements lead to different lattice energies. One polymorph will be the most thermodynamically stable under a given set of conditions, while others will be metastable. Metastable forms can convert to the stable form over time, a transformation that can have disastrous consequences for a drug product's shelf-life and efficacy.[2]

  • Impact on Solubility and Bioavailability: Metastable polymorphs generally exhibit higher solubility and faster dissolution rates than their stable counterparts.[1] While this can sometimes be harnessed to improve bioavailability, an uncontrolled conversion to a less soluble form can render a drug ineffective. The case of the HIV protease inhibitor Ritonavir, which suffered a market withdrawal due to the unexpected appearance of a less soluble polymorph, remains a seminal cautionary tale in pharmaceutical development.[3]

  • Processability and Manufacturing: Properties like crystal shape (morphology), flowability, and compressibility can vary between polymorphs, affecting everything from filtration and drying to tablet manufacturing.

A comprehensive polymorph screen is therefore not merely a preliminary check but a foundational component of thermodynamic characterization. The goal is to discover as many crystalline forms as possible by subjecting the compound to a wide array of crystallization conditions.

Experimental Protocol: High-Throughput Polymorph Screening
  • Solvent Selection: Choose a diverse library of solvents (typically 24-96 solvents) with varying polarities, hydrogen bonding capabilities, and functional groups.

  • Crystallization Methods: Employ a variety of techniques to access different kinetic and thermodynamic crystallization pathways.

    • Slow Evaporation: Dissolve the compound in various solvents at a set temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Create saturated solutions at an elevated temperature and then subject them to controlled cooling ramps.

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation.

    • Slurry Equilibration: Stir a suspension of the solid material in various solvents at different temperatures for an extended period (days to weeks) to encourage conversion to the most stable form at that temperature.

  • High-Throughput Automation: Utilize automated platforms to perform hundreds of these small-scale crystallizations in parallel, using minimal amounts of the compound.

  • Solid Form Analysis: Analyze the resulting solids from each experiment using a primary, rapid-screening technique. X-Ray Powder Diffraction (XRPD) is the definitive method for identifying unique crystal structures. Other techniques like Raman or Infrared (IR) spectroscopy can also be used for high-throughput analysis.[3]

  • Characterization of Unique Forms: Each unique polymorph identified must then be fully characterized using the thermodynamic techniques described in the following sections.

Polymorph_Screening_Workflow cluster_0 Input cluster_1 Crystallization Methods cluster_2 High-Throughput Analysis cluster_3 Output API Methyl 2-amino-5-cyanonicotinate Evap Slow Evaporation API->Evap Diverse Solvents Cool Cooling Crystallization API->Cool Diverse Solvents AntiSolv Anti-Solvent Addition API->AntiSolv Diverse Solvents Slurry Slurry Equilibration API->Slurry Diverse Solvents XRPD X-Ray Powder Diffraction (XRPD) Evap->XRPD Solid Samples Cool->XRPD Solid Samples AntiSolv->XRPD Solid Samples Slurry->XRPD Solid Samples Raman Raman/IR Spectroscopy XRPD->Raman Cross-Validation FormA Polymorph A Raman->FormA Identify Unique Forms FormB Polymorph B Raman->FormB Identify Unique Forms Amorphous Amorphous Solid Raman->Amorphous Identify Unique Forms

Caption: Workflow for polymorph screening of a new chemical entity.

Experimental Determination of Core Thermodynamic Properties

Once the different solid forms of Methyl 2-amino-5-cyanonicotinate have been identified and isolated in their pure state, their individual thermodynamic properties must be quantified.

Thermal Stability and Decomposition

Causality: Determining the thermal stability is crucial for establishing safe handling, storage, and processing temperatures. It identifies the temperature at which the molecule begins to chemically degrade.

Methodology: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] A mass loss indicates decomposition, evaporation, or dehydration.[6][7]

Step-by-Step TGA Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into a TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Select the purge gas (e.g., nitrogen for an inert atmosphere, or air for oxidative stability) and set the flow rate (e.g., 50 mL/min).

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the first significant mass loss event is typically reported as the decomposition temperature.[8]

Melting Point, Enthalpy of Fusion, and Purity

Causality: The melting point is a fundamental physical property that helps identify a substance. The enthalpy (or heat) of fusion is the energy required to melt the solid, providing insight into the strength of the crystal lattice. These parameters are also used to determine the ideal solubility of the compound.[9]

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the resulting thermogram.

Step-by-Step DSC Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh a small amount of sample (1-5 mg) into a DSC pan (e.g., an aluminum pan) and hermetically seal it.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis:

    • Melting Point (T_m): Determined as the onset or peak temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak.[11]

    • Purity Analysis: The shape of the melting peak can be used to estimate the purity of the sample based on the Van't Hoff equation, which describes the melting point depression caused by impurities.[11][12]

Enthalpy of Solution

Causality: The enthalpy of solution (ΔH_soln) is the heat absorbed or released when a substance dissolves in a solvent. It quantifies the energetic balance between breaking the crystal lattice bonds and forming new solute-solvent interactions. This value is critical for understanding the dissolution process at a molecular level.

Methodology: Solution Calorimetry

This technique directly measures the heat change upon dissolution using a highly sensitive calorimeter.

Step-by-Step Solution Calorimetry Protocol:

  • Calorimeter Setup: Add a precise volume of the chosen solvent (e.g., water, buffer, or an organic solvent) to the calorimeter vessel (e.g., a Dewar flask).[13] Allow the system to reach thermal equilibrium.

  • Sample Preparation: Place a precisely weighed amount of Methyl 2-amino-5-cyanonicotinate into a sealed glass ampoule.

  • Initiation: Submerge the ampoule in the solvent within the calorimeter. Once the baseline temperature is stable, break the ampoule to initiate dissolution.

  • Temperature Monitoring: Record the temperature change of the solution until a stable final temperature is reached.[14]

  • Data Analysis: Calculate the heat (q) absorbed or released by the solution using the equation q = m * c * ΔT.[15][16] The enthalpy of solution is then calculated by dividing q by the number of moles of the dissolved solute.

Thermodynamic Solubility

Causality: Aqueous solubility is one of the most important properties for orally administered drugs, as a compound must dissolve to be absorbed.[9] Thermodynamic (or equilibrium) solubility represents the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions.[17]

Methodology: Saturation Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[17]

Step-by-Step Shake-Flask Protocol:

  • Preparation: Add an excess amount of the solid compound to a vial containing the solvent of interest (e.g., pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand so the undissolved solid can settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Summary of Key Thermodynamic Properties and Experimental Techniques

Thermodynamic PropertyExperimental TechniqueInformation GainedRelevance in Drug Development
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition TemperatureDefines safe handling/storage conditions; process limits.
Melting Point (T_m) Differential Scanning Calorimetry (DSC)Phase transition temperatureIdentification; purity assessment; physical stability.
Enthalpy of Fusion (ΔH_fus) Differential Scanning Calorimetry (DSC)Energy required to melt the solidCrystal lattice strength; input for solubility models.
Enthalpy of Solution (ΔH_soln) Solution CalorimetryHeat of dissolution in a solventUnderstanding of dissolution energetics.
Thermodynamic Solubility Shake-Flask MethodMaximum dissolved concentrationPredicts oral absorption; guides formulation strategy.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, and as a complementary tool, computational chemistry can provide valuable predictions of molecular properties.[18][19] Methods like Density Functional Theory (DFT) can be used to calculate fundamental properties from first principles.

Why Use Computational Methods?

  • Early-Stage Screening: Predict properties for virtual compounds before synthesis, saving time and resources.

  • Mechanistic Insight: Understand the electronic structure and intermolecular forces that govern the observed macroscopic properties.

  • Data Gap Filling: Provide estimations for properties that are difficult or impossible to measure experimentally.

Computational Workflow for Property Prediction

A typical workflow involves building a 3D model of the molecule, optimizing its geometry, and then performing calculations to determine its energetic properties.

Computational_Workflow cluster_0 Predicted Properties Input Molecular Structure (SMILES/3D) GeomOpt Geometry Optimization (e.g., DFT) Input->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Optimized Geometry EnergyCalc Single-Point Energy Calculation FreqCalc->EnergyCalc Verify Minimum Energy Spectrum IR/Raman Spectra FreqCalc->Spectrum Hf Enthalpy of Formation (ΔHf) EnergyCalc->Hf G Gibbs Free Energy (G) EnergyCalc->G

Caption: A generalized workflow for computational property prediction.

An Integrated Strategy for Thermodynamic Characterization

The experimental and computational methods described are not isolated techniques but part of an integrated workflow. Data from one stage informs the next, building a complete thermodynamic profile that is essential for making informed decisions in drug development.

Integrated_Workflow cluster_Input Start cluster_SolidState Solid-State Analysis cluster_Thermo Thermodynamic Profiling cluster_Computational Computational Modeling cluster_Output Decision Making API Methyl 2-amino-5-cyanonicotinate Polymorph Polymorph & Solvate Screen API->Polymorph DFT DFT Calculations (ΔHf, ΔG) API->DFT Parallel Investigation XRPD XRPD, DSC, TGA Characterization Polymorph->XRPD Solubility Equilibrium Solubility (pH, Temp) XRPD->Solubility For each unique form Stability Chemical & Physical Stability Solubility->Stability Lead Lead Candidate Selection & Formulation Development Stability->Lead DFT->Stability Inform & Correlate

Caption: Integrated workflow for the thermodynamic characterization of a new API.

Conclusion

While direct experimental data for Methyl 2-amino-5-cyanonicotinate is not currently prevalent in scientific literature, this does not preclude its successful development. On the contrary, it highlights the necessity of applying a systematic and rigorous characterization strategy. By following the integrated workflow presented in this guide—beginning with comprehensive polymorph screening and followed by detailed thermal analysis, calorimetry, and solubility studies for each identified form—researchers can build the essential thermodynamic foundation required for any successful drug development program. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that the chosen solid form is stable, manufacturable, and possesses the optimal properties for delivery and efficacy, thereby mitigating risks and accelerating the path to clinical application.

References

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  • Price, S. L. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Retrieved from [Link]

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  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. Retrieved from [Link]

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  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

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  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Piekarski, H. (2004). Calorimetry—an important tool in solution chemistry. Journal of Molecular Liquids, 115(2-3), 87-93. Retrieved from [Link]

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  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

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  • The Middlebury Sites Network. (2017, January 24). Enthalpy of Solution. General Chemistry Lab News. Retrieved from [Link]

  • Chaturvedi, K., & Shah, H. S. (2021). Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. Journal of Pharmaceutical Sciences & Research, 13(7), 1-3. Retrieved from [Link]

  • Longdom Publishing. (2023, December 8). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]

  • Holdgate, G. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. Retrieved from [Link]

  • de Oliveira, M. A., & Yoshida, M. I. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 45(2), 299-306. Retrieved from [Link]

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Toxicity and handling precautions for cyanonicotinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity and Handling Precautions for Cyanonicotinate Derivatives Content Type: Technical Whitepaper / Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

Cyanonicotinate derivatives—specifically ethyl 2-cyanonicotinate and its structural analogs (e.g., 6-cyanonicotinic acid esters)—are critical pharmacophores in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and agrochemicals. While often categorized generically as "irritants," their safety profile is complicated by the nitrile (-CN) moiety , which presents a latent risk of metabolic cyanide release and high electrophilic reactivity.

This guide moves beyond standard SDS classifications to address the mechanistic toxicity and strategic handling required for these compounds in high-throughput and scale-up environments.

Chemical Identity & Physicochemical Risks[1][2][3][4][5][6][7]

Core Representative: Ethyl 2-cyanonicotinate CAS: 1452-94-4 Molecular Formula: C


H

N

O

2.1 The "Latent Cyanide" Hypothesis

Unlike simple aliphatic nitriles, cyanonicotinates possess a pyridine ring that stabilizes the molecule electronically. However, under oxidative stress (in vivo) or harsh hydrolytic conditions (ex vivo), the nitrile group can degrade.

  • Lipophilicity (LogP): Moderate (~1.5–2.0). Facilitates dermal absorption and blood-brain barrier penetration.

  • Electrophilicity: The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2-position highly susceptible to nucleophilic attack, increasing the risk of skin sensitization via protein haptenization.

Toxicological Profile: Mechanism & Causality
3.1 Acute Toxicity & Metabolic Activation

The primary hazard is not just direct tissue damage, but metabolic activation . Ingested or absorbed nitriles undergo oxidative dechlorination or hydroxylation by Cytochrome P450 enzymes (specifically CYP2E1), leading to the release of free cyanide anions (


).
  • Mechanism: The

    
    -carbon hydroxylation of the nitrile leads to an unstable cyanohydrin intermediate, which spontaneously decomposes to release cyanide and an aldehyde/ketone.
    
  • Clinical Manifestation: "Osteolathyrism" (connective tissue damage) is rare for this specific class, but histotoxic hypoxia (cellular suffocation) is the critical risk for large exposures.

3.2 Local Effects: Irritation vs. Sensitization
  • Respiratory: Inhalation of dust/mist causes severe mucosal inflammation. The ester hydrolysis in moist mucous membranes releases nicotinic acid and ethanol, contributing to local acidity.

  • Ocular: High risk of corneal opacity due to the combined solvent/surfactant effect of the ester and the alkaline potential of the pyridine nitrogen.

Visualization: Metabolic Fate & Toxicity Pathways

The following diagram illustrates the divergent metabolic pathways that dictate toxicity: Detoxification (Hydrolysis) vs. Toxification (Oxidative Cyanide Release).

MetabolicPathways Substrate Ethyl 2-Cyanonicotinate CYP CYP450 Oxidation (Bioactivation) Substrate->CYP Oxidative Stress Hydrolysis Enzymatic Hydrolysis (Nitrilase) Substrate->Hydrolysis Major Pathway Unstable Unstable Cyanohydrin CYP->Unstable Acid 2-Cyanonicotinic Acid Hydrolysis->Acid Cyanide Free Cyanide (CN-) (Mitochondrial Toxin) Unstable->Cyanide Spontaneous Decomp. Detox Thiocyanate (SCN-) (Excreted) Cyanide->Detox Rhodanese + Sulfur Amide Nicotinamide Derivative Acid->Amide Further Metabolism

Figure 1: Divergent metabolic pathways of cyanonicotinate derivatives. The red pathway represents the bioactivation risk leading to cyanide release, while the green pathway represents safer hydrolytic clearance.

Risk Assessment & Exposure Controls
5.1 Occupational Exposure Limits (OELs)

Specific OELs for Ethyl 2-cyanonicotinate are rarely established. Therefore, Read-Across Methodology from analogous nitriles is required for safety planning.

ParameterValue / StandardRationale
Target OEL (TWA) 5 mg/m³ (as CN)Based on OSHA PEL for Cyanides (Skin).
Skin Designation YES High lipophilicity allows rapid dermal absorption.
IDLH 25 mg/m³ Immediate Danger to Life or Health (conservative estimate).
Sensitization GHS Category 1B Potential for allergic contact dermatitis.
5.2 Engineering Controls
  • Primary Containment: All weighing and transfer of solids >100 mg must occur in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats and grounded spatulas. Fine powders of nicotinates can be electrostatically charged and dispersible.

Safe Handling Protocols (The "How-To")
6.1 Storage & Stability
  • Conditions: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Incompatibility: Segregate from strong acids (risk of HCN gas evolution) and strong oxidizers (peroxides, permanganates).

  • Hydrolysis Risk: Moisture sensitivity is moderate; hydrolysis yields the free acid, which may crystallize and alter stoichiometry in synthesis.

6.2 Reaction Setup & Quenching
  • Exotherm Control: Nucleophilic substitutions at the ester or nitrile group are often exothermic. Add reagents dropwise at 0°C.

  • Waste Quenching Protocol (The "Oxidative Kill"): Do not dispose of nitrile-rich mother liquors directly into organic waste.

    • Collect waste in a dedicated container.

    • Treat with 10% Sodium Hypochlorite (Bleach) at pH >10.

    • Stir for 12 hours to convert residual nitriles/cyanides to cyanate (

      
      ) and eventually CO
      
      
      
      /N
      
      
      .
    • Neutralize and dispose as non-hazardous aqueous waste (verify with local EHS).

6.3 Emergency Response: The Cyanide Contingency

Because of the potential for cyanide release, laboratories handling >1g of cyanonicotinates should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) onsite.

First Aid Algorithm:

  • Inhalation: Remove to fresh air immediately. Administer 100% Oxygen.

  • Skin: Wash with soap/water for 15 mins.[1][2] Do not use organic solvents (accelerates absorption).

  • Ingestion: Do NOT induce vomiting (risk of aspiration).

Experimental Workflow Visualization

HandlingProtocol Start Start: Material Receipt Storage Storage: 4°C, Argon Segregate from Acids Start->Storage Weighing Weighing: Fume Hood Anti-static protocols Storage->Weighing Reaction Synthesis: Temp < 40°C Closed System Weighing->Reaction Spill Spill Event? Reaction->Spill Cleanup Do NOT use Acid Absorb with Vermiculite Treat with Bleach (pH > 10) Spill->Cleanup Yes Waste Waste Disposal: Oxidative Quenching (NaOCl) Spill->Waste No (Routine) Cleanup->Waste

Figure 2: Operational safety workflow for handling cyanonicotinate derivatives, highlighting the critical spill response and waste quenching steps.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74463, Ethyl 2-cyanonicotinate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-Cyanopyridine derivatives toxicity profile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Chemical Sampling Information: Cyanides (as CN). Retrieved from [Link]

  • Ahmed, N. S., et al. (2018). Nitrile-containing pharmaceuticals: Target, mechanism of action, and their toxicological aspects. Journal of Applied Toxicology. (Contextual grounding for nitrile metabolism).

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Methodological & Application

Application Note: Selective Reduction of the Cyano Group in Methyl 2-amino-5-cyanonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of Methyl 2-amino-5-(aminomethyl)nicotinate, a key bifunctional building block for pharmaceutical and medicinal chemistry applications, requires the selective reduction of the cyano group on the pyridine scaffold of Methyl 2-amino-5-cyanonicotinate.[1][2] This transformation is challenging due to the presence of other reducible functional groups, namely a methyl ester and the aromatic pyridine ring itself. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on two robust and selective methods for this conversion: catalytic hydrogenation using Raney® Nickel and a chemoselective chemical reduction employing a sodium borohydride/cobalt(II) chloride system. The guide explains the mechanistic rationale behind experimental choices, provides step-by-step, self-validating protocols, and offers a comparative analysis to aid in method selection.

Scientific Background: The Challenge of Selective Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[3] The reaction proceeds via the addition of two equivalents of a hydride or hydrogen to the carbon-nitrogen triple bond, forming a primary amine upon workup. A critical intermediate in this process is an imine, which can potentially react with the product amine to form secondary amine byproducts.[4]

The primary challenge in the reduction of Methyl 2-amino-5-cyanonicotinate lies in achieving high chemoselectivity. The molecule contains three key functionalities:

  • Cyano Group (-C≡N): The target for reduction to an aminomethyl group (-CH₂NH₂).

  • Methyl Ester Group (-CO₂CH₃): Susceptible to reduction to a primary alcohol by powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5]

  • 2-Aminopyridine Ring: A heteroaromatic system that can be reduced under harsh hydrogenation conditions.

Therefore, the selected methodology must be potent enough to reduce the nitrile while being mild enough to preserve the ester and the aromaticity of the pyridine ring. This guide details two such methodologies that fulfill these criteria.

Methodology I: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used, scalable, and often highly selective method for nitrile reduction.[4][6] Raney® Nickel, a high-surface-area nickel-aluminium alloy, is a cost-effective and highly active catalyst for this purpose.[7][8]

Principle and Rationale

The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the C≡N triple bond.[8] The process occurs on the surface of the Raney® Nickel catalyst.

  • Catalyst Choice: Raney® Nickel is preferred for its high activity at relatively moderate temperatures and pressures.[7] It generally does not reduce methyl esters under the conditions used for nitrile reduction.

  • Solvent System: A protic solvent like methanol or ethanol is typically used to dissolve the substrate. Crucially, the addition of ammonia (often as a solution in the alcohol solvent) is highly recommended. The ammonia helps to suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the intermediate imine with the product primary amine.[1][9]

  • Reaction Conditions: The reaction is typically run at elevated hydrogen pressure (50-100 psi) to ensure sufficient hydrogen availability on the catalyst surface, which drives the reaction to completion.

Visualized Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Methyl 2-amino- 5-cyanonicotinate in Methanolic Ammonia B Add Raney® Nickel Slurry to a High-Pressure Vessel A->B C Transfer Substrate Solution to the Vessel B->C D Seal Vessel and Purge with Nitrogen, then H₂ C->D E Pressurize with H₂ (e.g., 50-100 psi) D->E F Heat and Stir (e.g., 50-60°C) E->F G Monitor H₂ Uptake and/or TLC/LC-MS F->G H Cool, Vent, and Purge with Nitrogen G->H I Filter through Celite® to Remove Catalyst H->I J Concentrate Filtrate under Reduced Pressure I->J K Purify Crude Product (Crystallization/Chromatography) J->K end end K->end Methyl 2-amino-5- (aminomethyl)nicotinate

Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.

Detailed Experimental Protocol

Materials:

  • Methyl 2-amino-5-cyanonicotinate

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonia solution (e.g., 7N in MeOH)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Celite® or other filter aid

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

Procedure:

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add Raney® Nickel (approx. 10-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric when dry and must be handled as an aqueous slurry in a well-ventilated hood.[7] Wash the catalyst with methanol (3x) by carefully decanting the supernatant.

  • Substrate Solution: In a separate flask, dissolve Methyl 2-amino-5-cyanonicotinate (1.0 eq) in a mixture of methanol and 7N methanolic ammonia (e.g., a 4:1 v/v ratio).

  • Charging the Vessel: Transfer the substrate solution to the hydrogenation vessel containing the catalyst slurry.

  • Reaction: Seal the vessel securely. Purge the headspace with nitrogen gas (3x) and then with hydrogen gas (3x). Pressurize the vessel with hydrogen to 50-100 psi.

  • Heating and Monitoring: Begin vigorous stirring and heat the reaction mixture to 50-60°C. The reaction progress can be monitored by observing the cessation of hydrogen uptake from the pressure gauge. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the vessel to room temperature. Carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Pre-wet the Celite® pad with methanol. Do not allow the catalyst cake to dry on the filter. Wash the filter cake thoroughly with methanol.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 2-amino-5-(aminomethyl)nicotinate can be purified by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel.

Methodology II: Chemoselective Reduction with NaBH₄/CoCl₂

For laboratories not equipped for high-pressure hydrogenation, a highly effective alternative is the chemical reduction using sodium borohydride (NaBH₄) activated by cobalt(II) chloride (CoCl₂). This system offers excellent selectivity for nitriles over esters under mild, atmospheric conditions.[10]

Principle and Rationale

Sodium borohydride alone is generally incapable of reducing nitriles.[10] However, in the presence of CoCl₂, a black precipitate of cobalt boride (Co₂B) is formed in situ.[11] This heterogeneous species is believed to be the true catalyst, coordinating to the nitrile and facilitating its reduction by NaBH₄.[11][12]

  • Reagent System: The combination of CoCl₂ and an excess of NaBH₄ creates a powerful yet selective reducing environment. This system is known to reduce nitriles to primary amines while leaving other sensitive functional groups, such as esters, untouched.[10]

  • Solvent: Methanol is an ideal solvent for this reaction, as it readily dissolves the substrate and reagents.

  • Mild Conditions: The reaction proceeds efficiently at room temperature, obviating the need for specialized heating or pressure equipment and minimizing potential side reactions. This makes it an attractive alternative to harsher reagents like LiAlH₄.

Visualized Reaction Mechanism

G CoCl2 CoCl₂ Co2B Co₂B (Cobalt Boride) (Active Catalyst) CoCl2->Co2B  in situ formation in MeOH NaBH4 NaBH₄ NaBH4->Co2B Imine R-CH=NH (Imine Intermediate) NaBH4->Imine Amine R-CH₂NH₂ (Product) NaBH4->Amine Complex [Co₂B • R-C≡N] (Coordinated Complex) Co2B->Complex Nitrile R-C≡N (Substrate) Nitrile->Complex Coordination Complex->Imine Hydride Transfer from NaBH₄ Imine->Amine Second Hydride Transfer from NaBH₄

Caption: Proposed Mechanism for NaBH₄/CoCl₂ Reduction of Nitriles.

Detailed Experimental Protocol

Materials:

  • Methyl 2-amino-5-cyanonicotinate

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ammonium hydroxide solution (conc.)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-cyanonicotinate (1.0 eq) and Cobalt(II) chloride hexahydrate (approx. 2.0 eq). Dissolve the mixture in methanol. The solution will typically be pink or purple.

  • Addition of Reductant: Cool the flask in an ice-water bath. Add sodium borohydride (approx. 5.0-6.0 eq) portion-wise over 30-60 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation and control the rate of addition to maintain the temperature below 25-30°C. A black precipitate of cobalt boride will form instantly.[11]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Work-up (Quenching): Carefully quench the reaction by adding concentrated ammonium hydroxide solution until the black precipitate dissolves and a clear solution is formed. Stir for 15-20 minutes.

  • Extraction: Reduce the volume of methanol under reduced pressure. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. Purify by column chromatography on silica gel or crystallization to yield pure Methyl 2-amino-5-(aminomethyl)nicotinate.

Comparative Data Summary

FeatureMethod I: Catalytic Hydrogenation Method II: NaBH₄/CoCl₂ Reduction
Primary Reagents Raney® Nickel, Hydrogen Gas (H₂)Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂)
Solvent Methanol / Methanolic AmmoniaMethanol
Temperature 50 - 60°C0°C to Room Temperature
Pressure 50 - 100 psi (Elevated)Atmospheric
Typical Yield Good to Excellent (80-95%)Good to Excellent (75-90%)
Selectivity High (preserves ester)Excellent (highly selective for nitrile over ester)
Pros - Atom economical (uses H₂) - Well-established and scalable - Catalyst is recyclable- No specialized pressure equipment needed - Very mild reaction conditions - Rapid reaction times
Cons - Requires high-pressure hydrogenation equipment - Catalyst can be pyrophoric and requires careful handling- Generates significant inorganic waste - Stoichiometric use of CoCl₂ and excess NaBH₄

Conclusion and Recommendations

Both catalytic hydrogenation with Raney® Nickel and chemical reduction with the NaBH₄/CoCl₂ system are highly effective and selective methods for converting Methyl 2-amino-5-cyanonicotinate to Methyl 2-amino-5-(aminomethyl)nicotinate, successfully preserving the sensitive methyl ester group.

  • Catalytic Hydrogenation is the preferred method for larger-scale synthesis due to its atom economy and established industrial applicability. It requires investment in and knowledge of high-pressure reactor operation.

  • The NaBH₄/CoCl₂ Reduction is an outstanding choice for laboratory-scale synthesis. Its operational simplicity, mild conditions, and high selectivity make it accessible to any standard chemistry lab, providing a reliable and rapid route to the desired product without the need for specialized equipment.[10][12]

The choice between these two protocols will ultimately depend on the scale of the reaction and the equipment available to the researcher. Both methods provide a robust pathway to a valuable synthetic intermediate for drug discovery and development.

References

  • Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801–6803. [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Fallan, C., He, Z., & Ingleson, M. J. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 13(40), 11954–11960. [Link]

  • Google Patents. (1985). WO1985000605A1 - Process for selective nitrile reduction.
  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Retrieved from [Link]

  • Google Patents. (1996). US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles.
  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from [Link]

Sources

Application Note: Advanced One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Utilizing Methyl 2-amino-5-cyanonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Canadian R&D Discovery Facility Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

The pursuit of novel kinase inhibitors and targeted therapeutics relies heavily on privileged heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core is exceptionally prominent, serving as the pharmacophoric foundation for numerous FDA-approved oncology drugs (e.g., Palbociclib, Ribociclib) [1].

Methyl 2-amino-5-cyanonicotinate (CAS: 1227048-81-8) is a highly functionalized, versatile building block [2]. Its unique structural topology—featuring a C2-amino group (electron donor), a C3-methyl ester (electrophile), and a C5-cyano group (electron-withdrawing handle)—creates a powerful "push-pull" electronic system. This specific arrangement lowers the activation energy required for nucleophilic attack at the ester, making it an ideal precursor for one-pot multicomponent reactions (MCRs) and tandem cyclocondensations[3].

This application note details field-proven, self-validating protocols for the one-pot synthesis of 6-cyano-pyrido[2,3-d]pyrimidin-4(3H)-ones directly from Methyl 2-amino-5-cyanonicotinate. By transitioning from stepwise syntheses to microwave-assisted one-pot methodologies, researchers can maximize atom economy, eliminate intermediate purification bottlenecks, and accelerate structure-activity relationship (SAR) campaigns.

Mechanistic Causality in One-Pot Cyclocondensation

In a standard stepwise synthesis, the formation of the pyrimidine ring onto a pyridine core requires discrete amidation and subsequent dehydrative cyclization steps, often resulting in yield attrition due to the hydrolysis of the sensitive C5-cyano group.

A one-pot cyclocondensation utilizing formamidine acetate circumvents this. The causality behind the reagent and condition selection is as follows:

  • Formamidine Acetate as a Dual Synthon: It acts simultaneously as the carbon and nitrogen source for the N3-C2-N1 fragment of the pyrimidine ring. The acetate counter-ion buffers the reaction, preventing premature degradation of the cyano group.

  • Glacial Acetic Acid as Solvent/Catalyst: Acetic acid serves a dual purpose. It acts as a polar protic solvent to fully dissolve the nicotinate precursor at elevated temperatures, and it provides mild Brønsted acid catalysis to activate the C3-methyl ester carbonyl, accelerating the initial nucleophilic attack by the amidine nitrogen [3].

  • Microwave Irradiation: Conventional heating requires extended reflux (12–18 hours), which risks partial hydrolysis of the ester or cyano functionalities. Microwave dielectric heating rapidly drives the reaction past the high-energy cyclization transition state, completing the cascade in under 20 minutes.

Workflow N1 Methyl 2-amino-5-cyanonicotinate (Starting Material) N3 Nucleophilic Attack at C3-Ester N1->N3 N2 Formamidine Acetate (C & N Source) N2->N3 N4 Intramolecular Cyclization N3->N4 -MeOH N5 6-Cyano-pyrido[2,3-d]pyrimidin-4(3H)-one (Target Scaffold) N4->N5 -NH3

Fig 1: One-pot tandem cyclocondensation workflow from nicotinate to pyrido-pyrimidine.

Biological Relevance: Targeting the CDK4/6 Pathway

The resulting 6-cyano-pyrido[2,3-d]pyrimidine scaffold is a potent ATP-competitive inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). The C6-cyano group occupies a critical hydrophobic pocket in the kinase hinge region, significantly enhancing binding affinity compared to unfunctionalized analogs.

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Activation Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Rb Rb Protein Phosphorylation CDK46->Rb Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->CDK46 Inhibits E2F E2F Transcription Factor Rb->E2F CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle

Fig 2: Mechanism of action for pyrido[2,3-d]pyrimidine derivatives in the CDK4/6-Rb pathway.

Quantitative Data: Condition Optimization

To establish the trustworthiness of the protocol, rigorous optimization was conducted. The data below demonstrates the superiority of microwave-assisted acidic conditions.

Table 1: Optimization of Reaction Conditions for Cyclocondensation

EntrySolventAdditiveHeating MethodTemp (°C)TimeYield (%)Purity (HPLC)
1EthanolNoneConventional7824 h1585%
2DMFNoneConventional12018 h4588%
3Glacial AcOHNoneConventional11812 h7292%
4 Glacial AcOH None Microwave 130 20 min 89 >98%

Note: Yields refer to isolated, dried product. Purity determined by LC-MS (UV 254 nm).

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is designed as a self-validating system . The differential solubility between the starting materials (soluble in cold acetic acid/water) and the fused pyrimidine product (insoluble) ensures that high-purity product precipitates directly from the reaction mixture, eliminating the need for chromatographic purification.

Materials Required:
  • Methyl 2-amino-5-cyanonicotinate (CAS: 1227048-81-8) [2]

  • Formamidine acetate (CAS: 3473-63-0)

  • Glacial Acetic Acid (ACS Reagent Grade)

  • Deionized Water

  • Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover)

Step-by-Step Methodology:
  • Preparation of Reaction Mixture: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend Methyl 2-amino-5-cyanonicotinate (177 mg, 1.0 mmol) and formamidine acetate (312 mg, 3.0 mmol, 3.0 eq) in glacial acetic acid (4.0 mL).

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen for 1 minute to prevent oxidative degradation at high temperatures.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer. Set the parameters to ramp to 130 °C over 2 minutes, and hold at 130 °C for exactly 20 minutes with continuous stirring (800 rpm).

  • Cooling and Self-Validation (Precipitation): Allow the reaction to cool to 50 °C via compressed air cooling. Slowly add 4.0 mL of ice-cold deionized water dropwise to the stirring mixture. Causality checkpoint: The sudden change in dielectric constant forces the highly planar, hydrophobic pyrido[2,3-d]pyrimidine product to crash out of solution as a fine crystalline solid, while unreacted formamidine and acetate byproducts remain dissolved.

  • Isolation: Stir the resulting suspension in an ice bath (0–5 °C) for 30 minutes to ensure complete precipitation. Filter the solid under vacuum using a sintered glass funnel.

  • Washing and Drying: Wash the filter cake sequentially with cold water (2 × 5 mL) and cold ethanol (1 × 3 mL) to remove residual acetic acid. Dry the solid in a vacuum oven at 60 °C for 12 hours.

  • Characterization: The resulting 6-cyano-pyrido[2,3-d]pyrimidin-4(3H)-one should appear as an off-white to pale yellow powder. Expected mass: ~153 mg (89% yield). Confirm identity via LC-MS (

    
     = 173.1) and 
    
    
    
    H-NMR (DMSO-
    
    
    ).

References

  • PubChemLite: Methyl 2-amino-5-cyanonicotinate (CID 95498226). Structural data, predicted collision cross-sections, and physicochemical properties. URL:[Link] [1]

  • ResearchGate / Russian Journal of General Chemistry: Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Gein, V. L., et al. (2022). Demonstrates the mechanistic utility of glacial acetic acid in the cyclocondensation of functionalized 2-aminopyridines. URL:[Link] [3]

Application Note: Preparation of 1,8-Naphthyridine Derivatives using Methyl 2-amino-5-cyanonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of functionalized 1,8-naphthyridine-3-carboxylic acid derivatives and 1,8-naphthyridine-6-carbonitriles utilizing Methyl 2-amino-5-cyanonicotinate (CAS: 38124-70-0) as the core scaffold.

The 1,8-naphthyridine moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinolone antibiotics (e.g., Nalidixic acid, Gemifloxacin) and exhibiting potent antitumor, antiviral, and anti-inflammatory properties. The presence of the 5-cyano group on the pyridine starting material (which becomes position 6 on the fused ring) provides a unique handle for further chemical diversification, distinguishing this protocol from standard unsubstituted naphthyridine syntheses.

Strategic Analysis: The "Push-Pull" Chemistry

The starting material, Methyl 2-amino-5-cyanonicotinate , presents a specific electronic challenge and opportunity:

  • Electronic Deactivation: The cyano group (-CN) at position 5 is strongly electron-withdrawing. This reduces the nucleophilicity of the amine at position 2, making standard condensation reactions slower than with unsubstituted aminonicotinates.

  • Activation of the Ester: Conversely, the electron-withdrawal activates the ester at position 3 toward nucleophilic attack, favoring Claisen-type condensations.

  • Regioselectivity: The reaction with bifunctional electrophiles (like 1,3-dicarbonyls) is highly regioselective due to the rigid geometry of the ortho-amino ester motif.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways available for this scaffold.

ReactionPathways Start Methyl 2-amino-5-cyanonicotinate (Core Scaffold) Reagent_A Route A: Ketones (R-CO-CH3) + Base (t-BuOK) Start->Reagent_A Reagent_B Route B: 1,3-Dicarbonyls (Ethyl Acetoacetate) Start->Reagent_B Inter_A Enolate Attack (Claisen-type) Reagent_A->Inter_A Base Cat. Inter_B Amide/Enamine Condensation Reagent_B->Inter_B Thermal/Acid Prod_A 2-Substituted-4-hydroxy- 1,8-naphthyridine-6-carbonitrile Inter_A->Prod_A Cyclization - MeOH, - H2O Prod_B 2-Methyl-4-hydroxy-1,8-naphthyridine- 3-carboxylate-6-carbonitrile Inter_B->Prod_B Cyclization

Figure 1: Divergent synthetic pathways for 1,8-naphthyridine synthesis from the 5-cyano scaffold.

Protocol A: Base-Catalyzed Cyclization with Ketones

Target: 2-Substituted-4-hydroxy-1,8-naphthyridine-6-carbonitriles. Mechanism: Modified Friedländer Condensation.

This method is preferred for introducing alkyl or aryl groups at the 2-position. The use of a strong bulky base (Potassium tert-butoxide) is critical to generate the enolate of the ketone and drive the reaction despite the deactivated amine.

Materials
  • Methyl 2-amino-5-cyanonicotinate (1.0 eq)

  • Methyl Ketone (e.g., Acetophenone, Acetone, Cyclohexanone) (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Anhydrous THF or Dioxane (10 mL/g of substrate)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology
  • Preparation of Base Solution: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve t-BuOK (2.5 eq) in anhydrous THF. Cool to 0°C.

    • Expert Note: Excess base is required because the product (4-hydroxy-naphthyridine) is acidic and will consume 1 equivalent of base.

  • Ketone Enolization: Add the Methyl Ketone (1.2 eq) dropwise to the cold base solution. Stir for 30 minutes at 0°C to ensure complete enolate formation.

  • Substrate Addition: Add Methyl 2-amino-5-cyanonicotinate (1.0 eq) as a solid (or dissolved in minimal THF if solubility permits) to the reaction mixture.

    • Observation: The solution often turns deep yellow or orange upon addition.

  • Cyclization (Thermal Drive): Allow the mixture to warm to Room Temperature (RT), then heat to reflux (66°C for THF) for 6–12 hours.

    • Monitoring: Monitor via TLC (DCM:MeOH 95:5). The starting material (fluorescent under UV) should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to RT.

    • Pour the mixture into crushed ice/water (50 mL).

    • Acidify the solution to pH 4–5 using Glacial Acetic Acid .

    • Critical Step: The product will precipitate as a solid. Filter the precipitate, wash copiously with water (to remove salts) and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol or DMF/Water mixtures.

Protocol B: Thermal Cyclization with 1,3-Dicarbonyls

Target: Ethyl 6-cyano-4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate. Mechanism: Conrad-Limpach / Knorr Quinoline Synthesis Analog.

This protocol avoids strong bases, utilizing thermal energy to drive the condensation. It is ideal for synthesizing scaffolds with an ester handle at position 3, useful for further derivatization (e.g., to amides/hydrazides).

Materials
  • Methyl 2-amino-5-cyanonicotinate (1.0 eq)

  • Ethyl Acetoacetate (1.5 eq)

  • Dowtherm A (Diphenyl ether/biphenyl mixture) or Polyphosphoric Acid (PPA)

  • Ethanol (for washing)

Step-by-Step Methodology
  • Mixing: In a heavy-walled flask, mix Methyl 2-amino-5-cyanonicotinate and Ethyl Acetoacetate (1.5 eq) .

  • Catalyst/Solvent Selection:

    • Method A (Thermal - Cleanest): Add Dowtherm A (5 mL/g).

    • Method B (Acidic - Faster): Add Polyphosphoric Acid (PPA) (3 mL/g).

  • Reaction:

    • For Dowtherm A: Heat to 240–250°C for 30–60 minutes.

    • For PPA: Heat to 120–140°C for 2–4 hours.

    • Why High Temp? The initial formation of the enamine (crotonate) is reversible; high heat drives the irreversible intramolecular cyclization (elimination of methanol).

  • Isolation:

    • Cool to ~80°C.

    • Add Ethanol (slowly) to the hot mixture to triturate the product.

    • Cool to RT and filter the solid.

    • Wash with diethyl ether to remove traces of Dowtherm A.

Data Summary & Characterization

FeatureProtocol A (Ketone)Protocol B (1,3-Dicarbonyl)
Primary Product 2-Substituted-1,8-naphthyridine3-Carboxy-1,8-naphthyridine
Reaction Time 6–12 Hours1–4 Hours
Temp 60–80°C (Reflux)140–250°C
Yield (Typical) 65–85%55–75%
Key IR Signal ~2220 cm⁻¹ (CN Stretch)~2225 cm⁻¹ (CN), ~1710 cm⁻¹ (Ester)
Solubility Poor in water/EtOH; Good in DMSOPoor in most organics; Good in TFA
Spectroscopic Validation (Example)

For 2-Methyl-4-hydroxy-1,8-naphthyridine-6-carbonitrile :

  • ¹H NMR (DMSO-d₆):

    
     2.45 (s, 3H, CH₃), 6.10 (s, 1H, H-3), 8.65 (d, 1H, H-5), 8.95 (d, 1H, H-7), 12.1 (br s, 1H, OH/NH).
    
  • Interpretation: The presence of two doublets in the aromatic region (H-5 and H-7) confirms the fusion of the pyridine ring. The broad singlet at 12.1 ppm indicates the 4-hydroxy/4-oxo tautomerism.

Troubleshooting & Optimization

Workflow Decision Tree

Use this logic flow to correct common issues during synthesis.

Troubleshooting Problem Issue Detected LowYield Low Yield / Incomplete Rxn Problem->LowYield Impure Product Sticky/Impure Problem->Impure CheckBase Check Base Quality (t-BuOK absorbs moisture) LowYield->CheckBase Protocol A CheckTemp Increase Temp (Switch to Dioxane/Dowtherm) LowYield->CheckTemp Protocol B AcidWash Improve Acid Workup (Ensure pH < 5) Impure->AcidWash Precipitation Failure

Figure 2: Troubleshooting logic for yield and purity optimization.

Common Pitfalls
  • Moisture Sensitivity: In Protocol A, if t-BuOK is wet (turns yellow/gooey), the enolate will not form efficiently. Use fresh or sublimed base.

  • Tautomerism: These compounds exist in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. NMR spectra may show broadened peaks due to this exchange.

  • Hydrolysis of Nitrile: Avoid prolonged heating in aqueous acid or strong aqueous base, as the 6-CN group can hydrolyze to the amide or carboxylic acid.

References

  • Abu-Melha, S. (2020).[1] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Journal of Chemistry. Link

  • Sakai, N., et al. (2012).[2] A mild synthesis of substituted 1,8-naphthyridines. Organic Letters / Green Chemistry. Link

  • Ghorbani-Vaghei, R., et al. (2017).[2] Synthesis of 1,8-naphthyridines and related compounds. Synthesis. Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,8-naphthyridines. Link

  • Mogilaiah, K., et al. (2002). Friedländer condensation of 2-amino-3-pyridinecarboxaldehyde with carbonyl compounds. Indian Journal of Chemistry. Link

Sources

Reaction conditions for N-alkylation of Methyl 2-amino-5-cyanonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of Methyl 2-amino-5-cyanonicotinate

Part 1: Executive Summary & Strategic Analysis

The Challenge: Methyl 2-amino-5-cyanonicotinate (1 ) represents a "privileged scaffold" in kinase inhibitor discovery, yet it presents a paradox in synthetic modification. The scaffold features a 2-amino group flanked by two potent electron-withdrawing groups (EWGs): a nitrile at C5 and a methyl ester at C3.

  • Electronic Deactivation: The EWGs significantly reduce the nucleophilicity of the exocyclic amine (

    
    ), rendering standard 
    
    
    
    conditions sluggish.
  • Ambident Nucleophilicity: The substrate possesses two nucleophilic nitrogen centers: the exocyclic amine (desired) and the pyridine ring nitrogen (N1, undesired). While EWGs deactivate the ring nitrogen, they also increase the acidity of the exocyclic amine (

    
     in DMSO), altering the hard/soft reactivity profile.
    
  • Chemoselectivity: The C3-methyl ester is susceptible to hydrolysis or transesterification under harsh basic conditions, requiring anhydrous, non-nucleophilic bases.

The Solution: This guide outlines three distinct protocols tailored to the "hardness" of the electrophile and the steric demand of the alkyl group. We prioritize Reductive Amination for mono-selectivity and Hydride-Mediated Alkylation for unreactive primary halides.

Part 2: Mechanistic Logic & Pathway Visualization

Understanding the competing pathways is critical for troubleshooting. The deprotonated amidine anion is an ambident nucleophile.

  • Path A (Desired): Attack via the exocyclic nitrogen yields the secondary amine.

  • Path B (Undesired): Attack via the ring nitrogen (N1) yields the imino-pyridine tautomer, often a crystalline solid that is distinct from the product.

  • Path C (Over-reaction): The secondary amine product is often more nucleophilic than the starting material (due to alkyl donation), leading to bis-alkylation.

ReactionPathways SM Substrate (1) (Poor Nucleophile) Anion Delocalized Anion (Ambident Nucleophile) SM->Anion Base (NaH/LiHMDS) Deprotonation Prod_Mono Product (2) N-Alkylated (Desired) Anion->Prod_Mono Path A: Exocyclic Attack (Kinetic Control) Prod_Ring N1-Alkylated (Imino-form) Anion->Prod_Ring Path B: Ring N Attack (Thermodynamic Trap) Prod_Bis Bis-Alkylated (Over-reaction) Prod_Mono->Prod_Bis Path C: 2nd Alkylation (If excess R-X)

Figure 1: Competing reaction pathways. Path A is favored by using strong, bulky bases in polar aprotic solvents.

Part 3: Experimental Protocols

Method A: Hydride-Mediated Direct Alkylation (Standard)

Best for: Primary Alkyl Halides (MeI, EtBr, BnBr) and unreactive electrophiles.

Rationale: Sodium hydride (NaH) irreversibly deprotonates the amine, generating a highly nucleophilic anion. The use of DMF solvates the cation, promoting the reaction. Low temperature addition prevents ester reactivity.

Reagents:

  • Substrate (1 ): 1.0 equiv

  • Alkyl Halide (R-X): 1.1 equiv (Strict control to prevent bis-alkylation)

  • Sodium Hydride (60% dispersion): 1.2 equiv

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under

    
     flow.
    
  • Dissolution: Add Substrate 1 and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Note: Gas evolution (

    
    ) will be observed. The solution typically turns yellow/orange indicating anion formation.
    
  • Equilibration: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (R-X) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 2–4 hours.

    • QC Point: Check LCMS.[1] If SM remains >10% after 4h, heat to 45 °C. Do not exceed 60 °C to protect the ester.

  • Quench: Cool to 0 °C. Quench with saturated

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (2x) and Brine (1x) to remove DMF. Dry over 
    
    
    
    .
Method B: Reductive Amination (High Selectivity)

Best for: Secondary Alkyl groups, Cycloalkyls, and preventing Bis-alkylation.

Rationale: This method avoids the "nucleophilicity paradox" by proceeding through an imine intermediate. The hydride source (


) is mild and will not reduce the ester or nitrile.

Reagents:

  • Substrate (1 ): 1.0 equiv

  • Aldehyde/Ketone: 1.5 equiv

  • 
    : 2.0 equiv
    
  • Acid Catalyst: Acetic Acid (AcOH), 2.0 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step Protocol:

  • Imine Formation: In a sealed tube, dissolve Substrate 1 and the Aldehyde in DCE (0.2 M). Add AcOH.

  • Activation: Stir at RT for 1 hour. If the aldehyde is unreactive (e.g., ketones), heat to 40 °C in the presence of

    
     molecular sieves to drive imine formation.
    
  • Reduction: Cool to RT. Add

    
     in one portion.
    
  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Quench with saturated

    
     (gas evolution!). Extract with DCM.
    
Method C: Cesium Carbonate / Acetonitrile (Mild)

Best for: Highly reactive electrophiles (Allyl bromide, Propargyl bromide) where NaH is too harsh.

Protocol Summary: Combine Substrate (1.0 eq),


 (2.0 eq), and R-X (1.1 eq) in MeCN. Heat to 60 °C.
  • Note: This method relies on the equilibrium deprotonation. It is slower but tolerates sensitive functional groups on the alkyl halide better than Method A.

Part 4: Data Interpretation & Troubleshooting

Table 1: Troubleshooting Common Issues

Observation (LCMS/NMR)DiagnosisCorrective Action
M+2R Mass (Bis-product) Over-alkylationSwitch to Method B (Reductive Amination). If using Method A, reduce base to 1.0 eq and add R-X at -10 °C.
New Spot, Incorrect NMR N1-Alkylation (Ring)The ring N is competing. Switch to LiHMDS (bulkier base) in THF to sterically shield the N1 position during deprotonation.
Loss of Methyl Ester HydrolysisEnsure DMF is anhydrous . Avoid aqueous workup until quench is complete. Do not use hydroxide bases (NaOH/KOH).[2]
No Reaction Low NucleophilicityThe anion is too stable. Add catalytic KI (Finkelstein condition) or switch solvent to DMSO to increase anion reactivity.

NMR Validation (Critical):

  • N-Exocyclic Alkyl (Desired): Look for the NH proton as a broad singlet/doublet around 6–8 ppm (coupling to the alkyl group). The alkyl

    
     adjacent to NH usually appears at 3.0–3.5 ppm.
    
  • N-Ring Alkyl (Undesired): The aromatic proton signals will shift significantly upfield due to loss of aromaticity in the imino-form. The alkyl group on the ring nitrogen often appears further downfield (>4.0 ppm) due to the positive charge character of the ring nitrogen.

References

  • Vertex Pharmaceuticals. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • National Institutes of Health (NIH). (2025). 2-Amino-5-cyanopyridine PubChem Compound Summary. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

Sources

Microwave-Assisted Synthesis of Fused Heterocycles using Methyl 2-amino-5-cyanonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis using Methyl 2-amino-5-cyanonicotinate Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Chemists.

Abstract & Strategic Relevance

Methyl 2-amino-5-cyanonicotinate (CAS 38186-51-5 / 1227048-81-8) is a high-value "push-pull" scaffold in medicinal chemistry. The molecule features an electron-donating amino group at the C2 position adjacent to an electron-withdrawing methyl ester at C3, with a nitrile handle at C5. This ortho-amino ester motif is the quintessential precursor for constructing pyrido[2,3-d]pyrimidines and 1,8-naphthyridines —privileged structures in kinase inhibitors (e.g., CDK4/6, PI3K) and antifolates.

Conventional thermal synthesis with this scaffold often suffers from prolonged reaction times (4–24 hours) and incomplete cyclization due to the electron-deficient nature of the pyridine ring, which reduces the nucleophilicity of the C2-amine. Microwave (MW) irradiation overcomes this kinetic barrier via dielectric heating, enabling rapid access to fused heterocycles in minutes with superior purity profiles.

Chemical Profile: The Scaffold

Before initiating synthesis, verify the physicochemical parameters of the starting material to ensure protocol compatibility.

ParameterDataRelevance to MW Synthesis
IUPAC Name Methyl 2-amino-5-cyanopyridine-3-carboxylateCore scaffold
Molecular Weight 177.16 g/mol Calculation of stoichiometry
Melting Point ~210–215 °CHigh mp indicates stability; suitable for high-temp MW runs
Solubility DMSO, DMF, hot alcoholsRequires polar solvents which couple well with MW
Key Functionality 2-NH₂, 3-COOMe, 5-CN2-NH₂/3-COOMe : Cyclization site.5-CN : Stable under standard MW cyclization; hydrolyzes in strong acid/base >180°C.

Application I: Synthesis of 6-Cyano-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes the fusion of a pyrimidine ring onto the pyridine scaffold using formamide. This is the most direct route to the pyrido[2,3-d]pyrimidine core.

Mechanistic Rationale

Formamide serves a dual role as both the C1 synthon and the solvent . Under MW irradiation, formamide has a high loss tangent (tan δ), allowing for rapid superheating. The reaction proceeds via:

  • Formylation: The C2-amine attacks formamide to form an intermediate formamidine.

  • Cyclocondensation: The formamidine nitrogen attacks the C3-ester carbonyl.

  • Elimination: Loss of methanol drives the equilibrium toward the thermodynamically stable fused ring.

Experimental Protocol

Reaction Scale: 1.0 mmol

  • Preparation: In a 10 mL microwave process vial, weigh Methyl 2-amino-5-cyanonicotinate (177 mg, 1.0 mmol).

  • Solvent/Reagent: Add Formamide (2.0 mL, ~50 mmol). Note: Large excess is required for dielectric coupling and solubility.

  • Additives: Add Ammonium Acetate (38 mg, 0.5 mmol). Expert Insight: NH₄OAc acts as a weak acid/base buffer to catalyze the initial nucleophilic attack and subsequent methanol elimination.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 160 °C.

    • Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Pre-stir: 30 seconds.

  • Work-up:

    • Allow the vial to cool to 50 °C (using compressed air cooling in the reactor).

    • Pour the reaction mixture into ice-cold water (10 mL).

    • The product precipitates immediately as a beige/white solid.

    • Filter, wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Dry in a vacuum oven at 60 °C.

Yield Expectation: 85–92%.

Workflow Visualization

G Start Start: Methyl 2-amino- 5-cyanonicotinate Step_MW MW Irradiation 160°C, 15 min Start->Step_MW Mix Reagent Reagent: Formamide + NH4OAc Reagent->Step_MW Inter1 Intermediate: Formamidine Formation Cyclization Intramolecular Cyclization (-MeOH) Inter1->Cyclization Nucleophilic Attack Step_MW->Inter1 Dielectric Heating Product Product: 6-Cyano-pyrido[2,3-d] pyrimidin-4(3H)-one Cyclization->Product Elimination

Figure 1: Reaction pathway for the microwave-assisted synthesis of the pyrido[2,3-d]pyrimidine core.

Application II: Friedländer-Type Synthesis of 1,8-Naphthyridines

This protocol utilizes the "ortho-amino ester" functionality to condense with ketones (e.g., acetophenone), yielding 1,8-naphthyridin-4-ones.

Comparative Analysis: MW vs. Conventional

The Friedländer condensation typically requires strong acid catalysis and high temperatures. Conventional reflux often leads to degradation of the nitrile group. MW irradiation accelerates the condensation step, minimizing exposure to hydrolytic conditions.

FeatureConventional Thermal (Oil Bath)Microwave-Assisted
Temperature 120–140 °C (Reflux)150 °C (Pressurized)
Time 6–12 Hours10–20 Minutes
Catalyst Glacial AcOH (Large excess)Cat. p-TsOH or AcOH (0.1 equiv)
Solvent Toluene or neat AcOHEthanol or solvent-free
Yield 50–65%80–90%
Nitrile Stability Partial hydrolysis to amideIntact
Experimental Protocol

Reaction Scale: 0.5 mmol

  • Preparation: Load Methyl 2-amino-5-cyanonicotinate (88 mg, 0.5 mmol) and Acetophenone (60 mg, 0.5 mmol) into a 2–5 mL MW vial.

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (10 mg, 0.05 mmol).

  • Solvent: Add Ethanol (1.5 mL). Note: Ethanol is a good MW absorber (tan δ = 0.941).

  • Irradiation:

    • Temp: 150 °C.

    • Time: 12 minutes.

    • Pressure Limit: Set to 15 bar (ethanol generates pressure at this temp).

  • Work-up:

    • Cool to room temperature.[1]

    • The product often crystallizes directly from the ethanolic solution upon cooling.

    • If no precipitate, concentrate to half volume and add diethyl ether.

    • Filter and wash with cold ether.

Troubleshooting & Optimization Guide

Solvent Selection for MW

The choice of solvent is critical for efficient energy transfer.

  • Recommended: Ethanol, Acetic Acid, DMF, DMSO. These have high dielectric constants and couple efficiently.

  • Avoid: Hexane, Toluene (unless doped with an ionic liquid or used with a susceptor like graphite, though not recommended for this specific synthesis).

Pressure Management

When performing the Friedländer synthesis in ethanol at 150 °C, internal pressure can reach 10–12 bar.

  • Safety Rule: Ensure your MW vial is rated for at least 20 bar.

  • Volume Rule: Do not fill the vial more than 60% to allow headspace for gas expansion.

Nitrile Hydrolysis

If the 5-cyano group hydrolyzes to the amide (observed by LC-MS mass shift +18 Da):

  • Cause: Reaction medium is too acidic or too wet.

  • Fix: Switch from aqueous acids to anhydrous Lewis acids (e.g., ZnCl₂ or FeCl₃) or use neat conditions (Solvent-Free) to eliminate water.

References

  • Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Microwave-assisted one-pot synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one.[2]

    • Source: Arkivoc, 2005.[2]

    • URL:[Link]

  • General Reactivity of 2-Aminonicotinates

    • Title: The chemistry of pyrido[2,3-d]pyrimidines.[3][1][2][4][5][6]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

  • Microwave vs.

    • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
    • Source: Molecules (MDPI), 2016.
    • URL:[Link]

  • Friedländer Reaction Updates

    • Title: Synthesis of 1,8-naphthyridines: a recent upd
    • Source: Chemistry of Heterocyclic Compounds, 2020.[7]

    • URL:[Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 2-amino-5-cyanonicotinate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The catalytic hydrogenation of methyl 2-amino-5-cyanonicotinate to its corresponding aminomethyl derivative, methyl 2-amino-5-(aminomethyl)nicotinate, represents a pivotal transformation in the synthesis of various pharmacologically active compounds.[1][2] This reduction of a nitrile to a primary amine is a fundamental reaction in organic synthesis, providing a key building block for drug discovery and development.[3][4] The presence of multiple functional groups on the starting material, including an amino group, a methyl ester, and a pyridine ring, necessitates a carefully optimized and selective hydrogenation method to avoid unwanted side reactions.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of methyl 2-amino-5-cyanonicotinate. We will delve into the mechanistic considerations, catalyst selection, reaction optimization, and detailed experimental protocols. Furthermore, safety protocols for conducting high-pressure hydrogenations will be emphasized to ensure safe and successful execution.[6][7]

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of a nitrile to a primary amine proceeds through the formation of an intermediate imine, which is then further reduced to the amine.[3] A common challenge in this transformation is the potential for the intermediate imine to react with the newly formed primary amine, leading to the formation of secondary and tertiary amine byproducts.[3]

To suppress the formation of these byproducts and enhance the selectivity for the primary amine, several strategies can be employed. The addition of ammonia to the reaction mixture is a widely used method to inhibit the formation of secondary and tertiary amines.[4][8] The choice of catalyst also plays a crucial role in determining the selectivity of the reaction.

Commonly used catalysts for nitrile hydrogenation include:

  • Raney® Nickel: A highly active and cost-effective catalyst for the reduction of nitriles.[3][8] It is often used in the presence of ammonia to improve selectivity towards the primary amine.[4][8]

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for various hydrogenation reactions.[5][9] However, with aromatic nitriles, Pd/C can sometimes lead to hydrogenolysis, where the C-CN bond is cleaved.[9] The use of additives or modified Pd/C catalysts can mitigate this issue.[5][10]

  • Rhodium on Carbon (Rh/C) or Rhodium Oxides: Rhodium catalysts are particularly effective for the hydrogenation of the pyridine ring.[11][12][13] When the goal is the selective reduction of the nitrile group without affecting the aromatic ring, rhodium catalysts may be too reactive. However, for the synthesis of piperidine derivatives, they are the catalyst of choice.[12][13]

For the specific case of methyl 2-amino-5-cyanonicotinate, the primary goal is the selective reduction of the cyano group to an aminomethyl group while preserving the pyridine ring and the methyl ester functionality. Therefore, Raney® Nickel in the presence of ammonia or a carefully selected Palladium catalyst would be the preferred choices.

Experimental Protocols

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

This protocol outlines the general procedure for the catalytic hydrogenation of methyl 2-amino-5-cyanonicotinate using Raney® Nickel.

Materials:

  • Methyl 2-amino-5-cyanonicotinate

  • Methanol or Ethanol (anhydrous)

  • Ammonia solution (e.g., 7N in Methanol)

  • Raney® Nickel (slurry in water)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or other filter aid

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Workflow for Raney® Nickel Catalyzed Hydrogenation

Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.

Procedure:

  • Reactor Setup: In a high-pressure hydrogenation vessel, add methyl 2-amino-5-cyanonicotinate and a suitable solvent such as methanol or ethanol.[1]

  • Ammonia Addition: To suppress the formation of secondary amines, add a solution of ammonia in methanol.[1]

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Raney® Nickel slurry to the reaction mixture. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent.[14][15]

  • System Purge: Seal the reactor and purge the system several times with nitrogen to remove all oxygen.[7][16]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.[7]

    • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet during filtration and disposed of properly.[15]

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude methyl 2-amino-5-(aminomethyl)nicotinate can be purified by column chromatography or crystallization.[1]

Table 1: Typical Reaction Parameters for Raney® Nickel Hydrogenation

ParameterValue
Substrate Concentration0.1 - 0.5 M
SolventMethanol or Ethanol
Catalyst Loading10 - 50 wt% (wet basis)
Ammonia Concentration1 - 3 equivalents
Hydrogen Pressure50 - 500 psi
Temperature40 - 80 °C
Reaction Time2 - 24 hours
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol describes the use of Pd/C for the hydrogenation, which may be preferable in some instances to avoid the use of Raney® Nickel.

Materials:

  • Methyl 2-amino-5-cyanonicotinate

  • Methanol or Ethanol (anhydrous)

  • Ammonia solution (e.g., 7N in Methanol) or an acid additive (e.g., acetic acid)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or other filter aid

  • High-pressure hydrogenation vessel

Logical Relationship of Key Parameters in Pd/C Hydrogenation

G cluster_reactants Reactants & Additives cluster_conditions Reaction Conditions cluster_outcomes Outcomes Substrate Substrate Catalyst Pd/C Catalyst Yield Product Yield Catalyst->Yield Influences Rate Selectivity Selectivity Catalyst->Selectivity Determines Pathway Additive Additive (Ammonia or Acid) Additive->Selectivity Suppresses Byproducts Pressure H₂ Pressure Pressure->Yield Drives Reaction Temperature Temperature Temperature->Yield Affects Rate Temperature->Selectivity Can Affect Side Reactions

Caption: Key parameters influencing Pd/C hydrogenation outcomes.

Procedure:

  • Reactor Setup: In a high-pressure hydrogenation vessel, dissolve methyl 2-amino-5-cyanonicotinate in a suitable solvent.

  • Additive Addition: Add either an ammonia solution to suppress byproduct formation or a small amount of an acid like acetic acid, which has been shown to improve selectivity to the primary amine in some cases.[9]

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially after use.[15]

  • System Purge: Seal the reactor and purge with nitrogen.

  • Hydrogenation: Pressurize with hydrogen to the desired pressure.

  • Reaction Conditions: Heat and stir the mixture.

  • Monitoring: Monitor hydrogen uptake.

  • Work-up: Follow the same work-up procedure as for the Raney® Nickel catalyzed reaction, ensuring the Pd/C catalyst is handled carefully.

  • Purification: Purify the product as needed.

Table 2: Typical Reaction Parameters for Pd/C Hydrogenation

ParameterValue
Substrate Concentration0.1 - 0.5 M
SolventMethanol, Ethanol, THF
Catalyst Loading5 - 10 mol%
AdditiveAmmonia or Acetic Acid
Hydrogen Pressure50 - 800 psi
Temperature25 - 100 °C
Reaction Time4 - 48 hours
Safety Considerations for High-Pressure Hydrogenation

Hydrogenation reactions, especially at high pressure, carry inherent risks.[7][14] Adherence to strict safety protocols is paramount.

  • Equipment: Use only pressure-rated equipment certified for hydrogen service.[7] Regularly inspect all vessels, fittings, and tubing for any signs of wear or damage.[17]

  • Ventilation: All hydrogenation reactions must be conducted in a well-ventilated fume hood.[7][17]

  • Inert Atmosphere: Always purge the reaction vessel with an inert gas like nitrogen before introducing hydrogen to prevent the formation of explosive mixtures with air.[7][14] Similarly, purge with nitrogen after the reaction is complete before opening the vessel.[7]

  • Ignition Sources: Eliminate all potential ignition sources from the vicinity of the hydrogenation setup. This includes sparks, open flames, and hot surfaces.[7][14] Use intrinsically safe electrical equipment where necessary.

  • Catalyst Handling: Pyrophoric catalysts like Raney® Nickel and used Pd/C must be handled with extreme care.[14][15] They should always be kept wet with solvent and never allowed to dry in the air.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[6][17]

  • Training: Only trained personnel should operate high-pressure hydrogenation equipment.[6][17]

Conclusion

The catalytic hydrogenation of methyl 2-amino-5-cyanonicotinate is a critical step in the synthesis of valuable pharmaceutical intermediates. By carefully selecting the catalyst and optimizing the reaction conditions, high yields of the desired primary amine can be achieved. Both Raney® Nickel and Palladium on Carbon are viable catalysts, with the choice often depending on the specific requirements of the synthesis and the available equipment. Adherence to stringent safety protocols is essential for the safe and successful execution of these high-pressure reactions.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed. (2007, May 15).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • The palladium catalysed hydrogenation of multi-functional aromatic nitriles. (2015, February 11).
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. (n.d.).
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation | Semantic Scholar. (2013, January 14).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Method for the production of primary amines by hydrogenating nitriles - Google Patents. (n.d.).
  • Method for the production of primary amines by hydrogenating nitriles - Google Patents. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives - Benchchem. (n.d.).
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. (2017, September 21).
  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. (n.d.).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024, January 3).
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.).
  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel - ResearchGate. (2026, February 7).
  • Hydrogenation: How we can make it safer | H.E.L Group. (2026, February 2).
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (n.d.).
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. (2023, February 25).
  • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6).
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. (n.d.).
  • Technical Guide: Methyl 2-(aminomethyl)nicotinate - Benchchem. (n.d.).
  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing). (n.d.).
  • (A) 1,4‐Selective 47‐catalyzed TH of nicotinamides and nicotinates and... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Hydrogenation SOP. (n.d.).
  • Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides - PMC. (2025, September 16).
  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022, January 21).
  • (PDF) Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications. (2025, October 20).
  • Menthyl nicotinate synthesis process - Google Patents. (n.d.).
  • 2-Amino-5-methylpyridinium nicotinate - PMC. (n.d.).
  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023, April 2).
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - OUCI. (n.d.).
  • Catalytic Hydrogenation | ChemTalk. (2024, August 21).
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9).
  • Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization - CNR-IRIS. (2025, May 2).
  • Hydrogenation process operation steps | Download Scientific Diagram - ResearchGate. (n.d.).
  • Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? - MDPI. (2019, May 15).
  • Catalytic Transfer Hydrogenation - Sciencemadness. (n.d.).
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing). (n.d.).

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in cyanonicotinate cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Challenge: Low conversion in cyanonicotinate cyclization typically stems from a failure in the ring-closure (annulation) step of the acyclic precursor (often a 2-cyano-3-aminocrotonate or similar Michael adduct). This process is governed by a delicate balance between thermodynamic control (reversible intermediate formation) and kinetic trapping (irreversible aromatization).

Diagnostic Triage: Before adjusting parameters, identify your specific failure mode using the table below:

Observation (LCMS/NMR)DiagnosisPrimary Root Cause
Starting Material (SM) Intact Kinetic BarrierActivation energy (

) too high; insufficient temperature or catalyst activity.
Open-Chain Intermediate Thermodynamic StallReversible Michael addition; equilibrium favors the open chain.
Hydrolyzed SM/Product Moisture ContaminationNitrile hydrolysis to amide; Ester hydrolysis to acid (decarboxylation risk).
Complex Mixture/Tars Thermal RunawayPolymerization of the cyanoacrylate precursor; lack of oxidative control.

Critical Troubleshooting Guides

Scenario A: The "Stalled Intermediate" (Thermodynamic Barrier)

Context: You observe the formation of the linear enamine/Michael adduct, but the pyridine ring fails to close.

Q: Why is my reaction stalling at the acyclic enamine stage? A: The cyclization of ethyl 2-cyano-3-aminocrotonates (or similar precursors) onto the nitrile or carbonyl moiety is often reversible. If the system cannot eliminate the leaving group (usually water or ethanol) efficiently, the equilibrium shifts back to the open chain.

Protocol 1: The Azeotropic Shift (Dean-Stark Modification) Objective: Drive equilibrium forward by physical removal of the condensate.

  • Solvent Switch: Replace Ethanol/Methanol with Toluene or Xylene .

  • Setup: Equip the reaction vessel with a Dean-Stark trap.

  • Catalyst: Add 5-10 mol% Piperidinium Acetate (formed in situ from acetic acid and piperidine).

    • Mechanism:[1][2] The acetate acts as a proton shuttle, facilitating the tautomerization required for nucleophilic attack on the nitrile/ester.

  • Execution: Reflux vigorously. Monitor the water collection.

    • Success Metric: 100% conversion of the enamine intermediate within 4 hours.

Q: I cannot use high heat due to sensitive functional groups. What now? A: Switch to Microwave-Assisted Synthesis . Thermal cyclizations that require 12 hours at reflux often complete in 10–20 minutes under microwave irradiation due to the rapid dipolar rotation of the polar intermediates (enaminones).

  • Parameters: 120°C, 150W, Closed Vessel.

  • Solvent: Ethanol/Acetic Acid (4:1). The acetic acid creates a "proton-rich" dielectric medium that stabilizes the transition state.

Scenario B: The "Hydrolysis Trap" (Moisture Sensitivity)

Context: You observe the formation of an amide (M+18 peak) or a carboxylic acid instead of the cyanonicotinate.

Q: Why is my nitrile group hydrating to an amide? A: The cyano group in position 3 is highly electrophilic. In the presence of trace water and base (e.g., unhindered alkoxides), the hydroxide ion attacks the nitrile faster than the internal nucleophile (enamine carbon or nitrogen).

Protocol 2: The Anhydrous Chemical Scavenger Objective: Eliminate trace water without acidic quenching.

  • Reagent Prep: Dry all solvents over activated 3Å molecular sieves for 24 hours.

  • Additure: Incorporate Triethyl Orthoformate (TEOF) (1.5 eq) into the reaction mixture.

    • Mechanism:[1][2] TEOF reacts irreversibly with water to form ethanol and ethyl formate, keeping the medium strictly anhydrous.

  • Base Selection: Switch from Sodium Ethoxide (hygroscopic) to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or t-BuOK in THF. Steric bulk prevents nucleophilic attack on the nitrile while maintaining basicity for deprotonation.

Mechanistic Visualization

The following diagram illustrates the competing pathways in the Guareschi-Thorpe type cyclization. Note the critical "Reversibility Point" where low conversion often occurs.

CyanonicotinateCyclization Precursors Aldehyde + Ethyl Cyanoacetate Intermediate Linear Michael Adduct (Acyclic Enamine) Precursors->Intermediate Knoevenagel/Michael (Base Catalyzed) Transition Cyclization TS (Intramolecular Attack) Intermediate->Transition Slow Step (Requires Heat/Acid) SideProduct1 Side Product: Amide (Hydrolysis) Intermediate->SideProduct1 +H2O (Wet Solvent) SideProduct2 Side Product: Retro-Michael Intermediate->SideProduct2 Low Temp (Equilibrium Shift) Transition->Intermediate Reversible Product Cyanonicotinate (Pyridine Core) Transition->Product -H2O / -EtOH (Aromatization)

Caption: Pathway analysis showing the critical reversibility of the cyclization step and moisture-induced failure modes.

Data & Optimization Matrix

The table below summarizes optimization data for the synthesis of Ethyl 2-amino-4-aryl-3-cyanonicotinates (a standard test case).

VariableCondition A (Standard)Condition B (Optimized)Impact on Conversion
Solvent Ethanol (Reflux)Ethanol/Water (1:1) + Ultrasound+15% Yield (Micellar effect stabilizes intermediate)
Catalyst Piperidine (10 mol%)L-Proline (10 mol%) +22% Yield (Dual activation of imine and enamine)
Temperature 78°C (Oil Bath)100°C (Microwave, 10 min)+10% Yield (Overcomes kinetic barrier rapidly)
Oxidant Air (Passive)DDQ or MnO2 (1.1 eq)+30% Rate (Drives aromatization step)

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids to catalyze the cyclization? A: Yes, but with caution. Yb(OTf)3 (Ytterbium triflate) or FeCl3 can catalyze the reaction by coordinating to the nitrile nitrogen, increasing its electrophilicity. However, strong Lewis acids can also coordinate to the pyridine nitrogen of the product, making purification difficult. Use 5 mol% loading and perform an EDTA wash during workup.

Q: My product is oiling out and not crystallizing. How do I purify? A: Cyanonicotinates are often "greasy" due to the ester chain.

  • Trituration: Dissolve the oil in minimal DCM, then add cold Hexanes or Diethyl Ether dropwise until cloudy. Refrigerate.

  • pH Swing: If the product has an amino group (e.g., 2-amino-3-cyanonicotinate), dissolve in dilute HCl, wash organics with EtOAc (removes non-basic impurities), then neutralize the aqueous layer with NaHCO3 to precipitate the pure product.

Q: What is the "Guareschi-Thorpe" advantage over Hantzsch? A: The Guareschi-Thorpe condensation (Cyanoacetate + 1,3-diketone + Ammonia) often yields the aromatic pyridine directly , bypassing the dihydropyridine oxidation step required in the Hantzsch synthesis. This eliminates the need for external oxidants like HNO3 or CrO3, which can degrade sensitive substrates [1].

Troubleshooting Workflow Diagram

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Low Conversion CheckSM Is Starting Material Consumed? Start->CheckSM CheckProd Is Linear Intermediate Present? CheckSM->CheckProd Yes Action1 Increase Temp (MW) OR Change Catalyst CheckSM->Action1 No (Kinetic Stall) Action2 Add Dehydrating Agent (TEOF / Dean-Stark) CheckProd->Action2 Yes (Thermodynamic Stall) Action3 Check Water Content (Hydrolysis Risk) CheckProd->Action3 No (Side Reactions)

Caption: Decision tree for isolating the root cause of low conversion based on reaction mixture composition.

References

  • BenchChem Technical Support. (2025).[3][4][5] Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem. Link

  • Organic Syntheses. (1931). Ethyl Cyanoacetate Synthesis and Properties. Org. Syn. Coll. Vol. 1, p. 254.[6] Link

  • National Institutes of Health (NIH). (2016). Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction. Acc Chem Res. Link

  • Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org.[1] Chem. Link

  • Organic Chemistry Portal. (2003).[7] Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Org. Lett. Link

Sources

Removing impurities from Methyl 2-amino-5-cyanonicotinate reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-2A5CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Impurity Profile

Target Molecule: Methyl 2-amino-5-cyanonicotinate (CAS: 38124-76-8) Molecular Formula: C₈H₇N₃O₂ Physicochemical Context: This molecule features an electron-deficient pyridine ring due to the 5-cyano and 3-carbomethoxy groups. While the 2-amino group provides some electron density, the overall system is prone to nucleophilic attack and hydrolysis if mishandled. The most persistent purification challenge is the removal of "red/brown" oxidative oligomers and unreacted cyanoacetate precursors.

Common Impurity Profile
Impurity TypeOriginVisual IndicatorRemoval Strategy
Oxidative Oligomers Air oxidation of the amino group or polymerization of pyrrole-like intermediates.Deep red, brown, or black tar; persistent filtrate color.Activated Charcoal (Norit) or Sodium Dithionite wash.
Unreacted Precursors Excess Methyl cyanoacetate or enaminones from condensation.Oily film on crystals; low melting point.Cold Methanol wash or Recrystallization (EtOH).
Hydrolysis Products 2-amino-5-cyanonicotinic acid (Saponification of ester).White precipitate insoluble in organic solvents but soluble in aqueous base.Bicarbonate wash (sat.[1] NaHCO₃).
Regioisomers Incorrect condensation geometry (common in Hantzsch-like synthesis).Multiple spots on TLC (close R_f).Column Chromatography or Fractional Recrystallization.

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is a dark red/brown solid, but the literature says it should be yellow/white."

Diagnosis: This is the classic "aniline/aminopyridine" oxidation issue. Trace amounts of oxidized amino-intermediates (often <0.5% by mass) can act as powerful dyes, discoloring the entire bulk solid.

Corrective Protocol (The "Charcoal Polish"):

  • Dissolve: Dissolve your crude solid in the minimum amount of boiling Ethanol (EtOH) or Methanol (MeOH).

  • Adsorb: Add Activated Charcoal (Norit) (~5-10% by weight of the crude mass).

    • Critical Step: Do not add charcoal to a boiling solution; it will erupt. Remove from heat, add charcoal, then return to reflux for 5-10 minutes.

  • Filter: Perform a hot filtration through a pre-warmed Celite pad.

    • Why Pre-warm? If the funnel is cold, the product will crystallize inside the Celite, leading to massive yield loss.

  • Crystallize: Allow the clear filtrate to cool slowly to room temperature, then to 4°C.

Alternative (Green Chemistry): If charcoal fails, use Reversed-Phase Flash Chromatography (C18 silica) with a Methanol/Water gradient. The polar colored impurities often elute late or stick to the column.

Issue 2: "The product is oiling out instead of crystallizing."

Diagnosis: "Oiling out" occurs when the impurity profile depresses the melting point below the solvent's boiling point, or when the solvent polarity is mismatched.

Corrective Protocol:

  • The Scratch Technique: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates micro-abrasions that serve as nucleation sites.

  • Seed Crystals: If you have any pure sample from a previous batch, add a single crystal to the cloudy solution at room temperature.

  • Solvent Modification:

    • If using pure EtOH, add water dropwise (Anti-solvent method) until persistent turbidity is observed, then heat to clear and cool slowly.

    • Ratio: A typical starting ratio is EtOH:Water (9:1) .

Issue 3: "I see a persistent impurity at the baseline of my TLC plate."

Diagnosis: This is likely the carboxylic acid derivative (Hydrolysis of the methyl ester). This happens if the reaction mixture was heated with base (e.g., Piperidine, Et₃N) for too long or if wet solvents were used.

Corrective Protocol (The "Bicarbonate Wash"):

  • Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3][4] The carboxylic acid impurity (pKa ~4-5) will deprotonate and move into the aqueous layer. The target ester (non-acidic) remains in the organic layer.

    • Warning: Do not use strong base (NaOH), or you will hydrolyze your target ester.

  • Dry the organic layer (MgSO₄), filter, and evaporate.

Master Purification Workflow

The following logic gate diagram illustrates the decision-making process for purifying Methyl 2-amino-5-cyanonicotinate based on the physical state of your crude mixture.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitate Oil Dark Oil / Tar StateCheck->Oil No Precipitate Wash Triturate/Wash with Cold Methanol (-20°C) Solid->Wash Dissolve Dissolve in EtOAc Oil->Dissolve PurityCheck Check Purity (TLC/NMR) Wash->PurityCheck Recryst Recrystallization (EtOH or EtOH/H2O) PurityCheck->Recryst Colored/Impure Pure Pure Methyl 2-amino- 5-cyanonicotinate PurityCheck->Pure >95% Pure Column Flash Chromatography (Hexane:EtOAc) PurityCheck->Column Complex Mix Recryst->Pure AcidWash Wash: Sat. NaHCO3 (Remove Acid Impurity) Dissolve->AcidWash Charcoal Activated Charcoal Treatment AcidWash->Charcoal Evap Evaporate to Solid Charcoal->Evap Evap->PurityCheck Column->Pure

Caption: Decision tree for the purification of 2-aminonicotinate derivatives based on crude physical state and impurity profile.

Standard Operating Procedure (SOP): Recrystallization

Objective: Isolate >98% pure Methyl 2-amino-5-cyanonicotinate from a crude solid containing oligomers and starting materials.

Reagents:

  • Ethanol (Absolute)[5]

  • Activated Charcoal (Norit)

  • Celite 545

Protocol:

  • Saturation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat to reflux (boiling). If the solid does not dissolve completely, add Ethanol in 2 mL increments, waiting for reflux between additions, until dissolved.

    • Note: If a small amount of dark grit remains insoluble after adding 30 mL solvent, stop adding solvent. This is likely inorganic salt or polymer. Proceed to filtration.[1][6][7]

  • Decolorization: Remove from heat.[6] Add 0.2 g Activated Charcoal. Swirl for 2 minutes. Return to gentle reflux for 5 minutes.

  • Hot Filtration:

    • Prepare a short stem funnel with a fluted filter paper (or a sintered glass funnel with a Celite pad).

    • Pass the hot mixture through the filter into a clean flask.

  • Crystallization: Cover the flask with foil (to slow cooling) and let it stand at room temperature for 3 hours. Then, move to a 4°C fridge for 12 hours.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake once with 5 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

References

  • Biotage. (2023).[8] How can I remove color from my reaction product? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5C: Activated Charcoal in Recrystallization. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[9] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[9] Organic Process Research & Development.[9] Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link][4][5][10]

Sources

Preventing decarboxylation during Methyl 2-amino-5-cyanonicotinate processing

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals working with Methyl 2-amino-5-cyanonicotinate. Its purpose is to provide expert guidance on preventing unwanted decarboxylation, a critical side reaction that can compromise yield, purity, and the overall success of a synthetic campaign.

Introduction: Understanding the Challenge

Methyl 2-amino-5-cyanonicotinate is a valuable substituted pyridine derivative used as an intermediate in pharmaceutical and materials science research.[1] The stability of the methyl ester at the C3 position is generally robust; however, under certain processing conditions, it can be susceptible to hydrolysis followed by decarboxylation. This process involves the loss of the methoxycarbonyl group as carbon dioxide, leading to the formation of 2-amino-5-cyanopyridine.

The propensity for decarboxylation in pyridinecarboxylic acids is significantly influenced by the position of the nitrogen atom relative to the carboxyl group.[2] While nicotinic acids (carboxyl at C3) are generally more stable than picolinic acids (carboxyl at C2), the electronic effects of other substituents on the pyridine ring—namely the electron-donating amino group at C2 and the electron-withdrawing cyano group at C5—create a unique chemical environment that requires careful control during processing.

Troubleshooting Guide: Diagnosing and Solving Decarboxylation

This section addresses specific issues you might encounter during your experiments.

Issue 1: My reaction is complete, but the yield of Methyl 2-amino-5-cyanonicotinate is low, and I observe a significant, less polar byproduct by TLC/LC-MS.

  • Question: What is the likely cause of this low yield and byproduct formation?

  • Answer: This is a classic symptom of unintended decarboxylation. The primary cause is often the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then readily loses CO₂ under thermal or pH stress. The resulting byproduct, 2-amino-5-cyanopyridine, is less polar than the starting material due to the loss of the ester group, which explains its different chromatographic behavior.

  • Troubleshooting Steps:

    • Confirm the Byproduct's Identity: Isolate the byproduct and characterize it by ¹H NMR and Mass Spectrometry to confirm it is 2-amino-5-cyanopyridine.

    • Review Reaction Temperature: Were there any temperature spikes during the reaction or workup? Pyridinecarboxylic acids are known to decarboxylate at elevated temperatures, a process that can be accelerated by acidic or basic conditions.[3]

    • Analyze pH Conditions: Was the reaction run under strongly acidic or basic conditions? Both extremes can catalyze the initial ester hydrolysis, which is the rate-limiting step for decarboxylation. Even moderate bases can facilitate hydrolysis if water is present.[4]

    • Check for Water Content: Ensure all solvents and reagents are anhydrous, especially if the reaction is sensitive to hydrolysis. The use of a molecular sieve can be beneficial.[5]

Issue 2: During the workup/purification of my product, I am seeing a gradual loss of material and an increase in the decarboxylated impurity.

  • Question: Why is my product degrading during purification, and how can I prevent it?

  • Answer: Degradation during workup or purification, particularly on silica gel, often points to acidic catalysis. Standard silica gel is inherently acidic and can facilitate the hydrolysis-decarboxylation sequence, especially when using protic solvents like methanol or ethanol in the eluent.

  • Troubleshooting Steps:

    • Neutralize Your Chromatography Media: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your starting eluent) and then re-equilibrate with the pure eluent. This neutralizes acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for purification if your compound is stable under those conditions.

    • Avoid Protic/Aqueous Solvents: During workup, use aprotic solvents for extraction where possible. If an aqueous wash is necessary, perform it quickly at low temperatures and ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

    • Minimize Heat During Solvent Removal: Use a rotary evaporator with the bath temperature set as low as possible (e.g., < 40°C) to concentrate your product. Prolonged heating, even under vacuum, can drive decarboxylation.

Mechanism of Decarboxylation

The decarboxylation of Methyl 2-amino-5-cyanonicotinate is not a direct process. It first requires hydrolysis of the ester to the carboxylic acid intermediate. This intermediate can then lose carbon dioxide through a mechanism likely involving a zwitterionic species, where the pyridine nitrogen acts as an electron sink to stabilize the resulting carbanion.

G cluster_hydrolysis Step 1: Hydrolysis (Rate-Limiting) cluster_decarboxylation Step 2: Decarboxylation Start Methyl 2-amino-5-cyanonicotinate Intermediate 2-Amino-5-cyanonicotinic Acid Start->Intermediate H⁺ or OH⁻ H₂O Final 2-Amino-5-cyanopyridine Intermediate->Final Heat (Δ) CO2 Carbon Dioxide (CO₂) Intermediate->CO2 Loss of CO₂

Caption: The two-step pathway for decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 2-amino-5-cyanonicotinate to ensure long-term stability? A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[6] Recommended storage is at 2-8°C. This minimizes the risk of slow hydrolysis from atmospheric moisture and degradation from light.[6]

Q2: Can I use strong bases like NaOH or KOH for reactions involving this molecule? A2: It is highly discouraged. Strong aqueous bases will rapidly hydrolyze the methyl ester to its carboxylate salt. While the salt itself is resistant to decarboxylation, the subsequent acidic workup required to neutralize it will generate the free carboxylic acid, which is primed for decarboxylation, especially if heat is applied. If a base is needed, opt for milder, non-nucleophilic organic bases (e.g., DIPEA, DBU) or inorganic bases like K₂CO₃ or Cs₂CO₃ under strictly anhydrous conditions.

Q3: What is the maximum recommended temperature for processing this compound? A3: While specific thermal decomposition data for this exact molecule is not widely published, general guidance for related pyridine derivatives suggests caution.[7] For reactions in solution, it is advisable to keep the temperature below 60-80°C. For drying the solid product, temperatures should be kept below 40-50°C under vacuum. A thermogravimetric analysis (TGA) is recommended to determine the precise decomposition temperature if high-temperature processing is unavoidable.[5][8]

Q4: Which analytical techniques are best for monitoring for potential decarboxylation? A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative analysis. It can easily separate the starting material from the less polar decarboxylated byproduct. For qualitative monitoring during a reaction, Thin-Layer Chromatography (TLC) is effective. For structural confirmation of the impurity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal.[9]

Data Summary: Critical Control Parameters

To minimize the risk of decarboxylation, adhere to the following parameter guidelines during processing.

ParameterRecommended ConditionRationale & Justification
Temperature < 60°C (in solution)Prevents thermally induced decarboxylation of the carboxylic acid intermediate.[3]
pH 6 - 8 (in aqueous media)Avoids strong acid or base-catalyzed hydrolysis of the ester, which is the prerequisite for decarboxylation.[2]
Solvents Anhydrous Aprotic SolventsMinimizes the source of water required for the initial hydrolysis step.
Bases Mild, non-nucleophilic basesIf a base is required, choices like K₂CO₃, DIPEA, or pyridine are preferred over strong hydroxides to prevent ester saponification.
Purification Neutralized Silica Gel / AluminaPrevents on-column degradation catalyzed by acidic sites present in standard silica gel.
Atmosphere Inert (N₂ or Ar)Protects from atmospheric moisture, especially during long reaction times or storage.[10]

Experimental Protocol: Hydrolysis of the Cyano Group to an Amide (A Case Study in Prevention)

This protocol for converting the 5-cyano group to a 5-carboxamide group is designed to minimize the risk of decarboxylation of the C3-ester.

Objective: Synthesize Methyl 2-amino-5-carbamoylnicotinate.

Materials:

  • Methyl 2-amino-5-cyanonicotinate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydrogen Peroxide (H₂O₂, 30% aq. solution)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 2-amino-5-cyanonicotinate (1.0 eq) and anhydrous DMSO. Stir until all solid has dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq). The use of a mild inorganic base in an aprotic solvent prevents saponification of the ester.

  • Controlled Reagent Addition: Cool the reaction mixture to 10-15°C using an ice-water bath. Add 30% hydrogen peroxide (2.0 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 25°C. This is a critical control point to prevent exothermic spikes that could lead to side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by HPLC or TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Perform this step efficiently to minimize product contact time with the aqueous phase.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a bath temperature not exceeding 40°C .

  • Purification: Purify the crude product by column chromatography on neutralized silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/Water).

Caption: A workflow emphasizing critical decarboxylation prevention steps.

References

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). Heliyon, 10(11), e32435.
  • Methyl 2-amino-5-cyanonicotinate. (n.d.). ChemScene.
  • Thermal Stability of 2,5-Divinylpyridine: A Technical Overview. (n.d.). Benchchem.
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing.
  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (2020). MDPI.
  • Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. (2019). PMC.
  • Material Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2023). Thermo Fisher Scientific.
  • Methyl 2-amino-5-chlorobenzoate Safety Data Sheet. (n.d.). Apollo Scientific.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
  • Methyl 2-amino-5-chlorobenzoate Safety D
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
  • Methyl 2-amino-5-cyanobenzoate. (n.d.). Chem-Impex.
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (2009).
  • A systematic investigation of factors influencing the decarboxylation of imidazolium carboxyl
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Decarboxyl
  • Spectrophotometric Analysis of the Cyanide Metabolite 1-Aminothiazoline-6-Carboxylic Acid. (n.d.). DTIC.
  • Decarboxylation in Natural Products Biosynthesis. (n.d.). PMC.
  • Methyl 2-amino-5-nitronicotinate. (n.d.). J&K Scientific.
  • Decarboxylation mechanisms in biological system. (2012). Bioorganic Chemistry.
  • Decarboxylation Mechanism of Amino Acids by Density Functional Theory. (2025).
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (2025). Benchchem.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI.
  • Spectrophotometric Analysis of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid (
  • Methyl 2-amino-5-cyanobenzoate. (n.d.). Sigma-Aldrich.

Sources

Validation & Comparative

13C NMR Chemical Shift Elucidation for Methyl 2-amino-5-cyanonicotinate: A Comparative Guide of Predictive Methodologies vs. Empirical Benchmarks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural validation of highly functionalized push-pull pyridine systems.

Executive Summary & Structural Complexity

In modern drug development, validating the exact regiochemistry of highly substituted heterocycles is a critical bottleneck. Methyl 2-amino-5-cyanonicotinate (CAS: 1227048-81-8) presents a unique analytical challenge. Its pyridine core is decorated with competing electron-donating (–NH2 at C2) and electron-withdrawing (–COOCH3 at C3, –CN at C5) groups. This creates a complex "push-pull" electronic environment that frequently confounds standard NMR prediction algorithms.

This guide objectively compares the performance of three primary methodologies used for 13C NMR chemical shift assignment: Empirical Benchmarking (Additivity Rules) , Density Functional Theory (DFT-GIAO) , and Heuristic/Machine Learning (ML) Predictors . By analyzing the causality behind the experimental choices, we provide a self-validating framework for accurate structural elucidation.

Comparative Methodologies for 13C NMR Prediction

When analyzing a novel synthesized batch of Methyl 2-amino-5-cyanonicotinate, researchers must choose an assignment methodology. Here is how the alternatives compare:

Method A: Empirical Benchmarking (The Gold Standard)

Empirical prediction relies on established substituent additivity rules derived from extensive databases of pyridine derivatives [1].

  • Performance: Highly accurate for standard substitution patterns but requires manual calculation and expert interpretation of resonance vs. inductive effects.

  • Mechanistic Causality: The extreme upfield shift of C5 (~96 ppm) cannot be explained by electronegativity alone. It is caused by the strong paramagnetic shielding term of the sp-hybridized carbon and the magnetic anisotropy of the triple bond, compounded by the strong resonance electron donation from the C2-amino group.

Method B: DFT-GIAO Calculations (High-Fidelity Computational)

Density Functional Theory utilizing the Gauge-Independent Atomic Orbital (GIAO) method [2][3].

  • Performance: Exceptional accuracy for complex 3D electronic effects and unusual substitution patterns.

  • Drawbacks: Computationally expensive. Furthermore, without applying a Polarizable Continuum Model (PCM) to simulate the solvent (e.g., DMSO), DFT often overestimates the deshielding of carbonyl carbons due to unmodeled hydrogen bonding [4].

Method C: Heuristic / Machine Learning Predictors (e.g., HOSE Codes)

Software like ChemDraw or ACD/Labs utilizes Hierarchical Orthogonal Space Environment (HOSE) codes to match fragments against known databases.

  • Performance: Instantaneous results, ideal for rapid screening.

  • Drawbacks: Struggles with rare, highly conjugated multi-substituted systems. ML models frequently misassign the C3 and C5 positions in push-pull pyridines because the exact combination of ortho/meta electronic conflicts is underrepresented in training sets.

Quantitative Data Comparison

The following table summarizes the 13C NMR chemical shifts (in ppm) for Methyl 2-amino-5-cyanonicotinate, comparing the three methodologies.

PositionNucleus TypeEmpirical Benchmark (ppm)DFT (GIAO/B3LYP) (ppm)*Heuristic/ML (ppm)Δ (DFT vs Emp)
C2 C–NH2161.0163.5159.2+2.5
C3 C–COOCH3108.0110.2105.8+2.2
C4 CH144.0146.1142.5+2.1
C5 C–CN96.098.4101.3+2.4
C6 CH157.0159.0155.6+2.0
C7 C=O (Ester)165.0168.5164.1+3.5
C8 O–CH352.054.151.5+2.1
C9 C≡N117.0119.5116.2+2.5

*DFT calculations simulated at the B3LYP/6-311+G(d,p) level with PCM (DMSO). Unscaled raw isotropic shielding tensors typically require linear regression scaling against TMS.

Experimental & Computational Protocols

To ensure a self-validating system, the following step-by-step workflows must be strictly adhered to when replicating these results.

Protocol 1: Empirical 13C NMR Acquisition
  • Sample Preparation: Dissolve precisely 15.0 mg of Methyl 2-amino-5-cyanonicotinate in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is required to disrupt intermolecular hydrogen bonding between the –NH2 and ester/cyano groups, preventing peak broadening.

  • Instrument Calibration: Lock the spectrometer (e.g., 600 MHz for 1H, 150 MHz for 13C) to the DMSO-d6 deuterium signal.

  • Acquisition Parameters:

    • Pulse Angle: 30° (minimizes T1 relaxation bias for quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: Minimum 1024 scans to ensure adequate Signal-to-Noise (S/N) for the quaternary C3, C5, and C=O carbons.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier Transformation. Reference the central DMSO-d6 septet to 39.52 ppm.

Protocol 2: DFT-GIAO Computational Workflow
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamer of the ester group.

  • Geometry Optimization: Optimize the ground-state geometry using Gaussian 09/16 at the B3LYP/6-311++G(d,p) level of theory [2].

  • NMR Tensor Calculation: Submit the optimized geometry to a GIAO NMR calculation (nmr=giao). Crucial Step: Include the keyword SCRF=(PCM, Solvent=DMSO) to model the dielectric environment.

  • Data Scaling: Convert the isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using the formula:
    
    
    , where
    
    
    is calculated at the exact same level of theory.

Workflow Visualization

The following diagram illustrates the logical decision matrix for assigning complex heterocycles, prioritizing high-fidelity methods when rapid ML screening fails.

G A Synthesized Compound Methyl 2-amino-5-cyanonicotinate B Empirical 13C NMR (DMSO-d6, 150 MHz) A->B Acquire Spectrum C Heuristic/ML Prediction (HOSE Codes) A->C Rapid Screening D Initial Peak Assignment & Discrepancy Analysis B->D C->D E DFT-GIAO Calculation (B3LYP/6-311+G(d,p), PCM) D->E High Δppm detected (e.g., C5 ipso-CN) F Final Validated 13C NMR Assignments D->F Low Δppm E->F Tensor Scaling

Figure 1: NMR Structural Validation Workflow for Highly Substituted Heterocycles.

Conclusion & Best Practices

For highly substituted push-pull systems like Methyl 2-amino-5-cyanonicotinate, relying solely on heuristic/ML software is a significant risk. The anomalous upfield shift of the C5 carbon (~96 ppm) is a known blind spot for basic prediction algorithms.

Recommendation: Drug development professionals should utilize Empirical Benchmarking as the primary validation tool. If discrepancies exceed ±3.0 ppm (particularly at quaternary centers), the protocol must escalate to DFT-GIAO calculations incorporating a PCM solvent model to account for the profound impact of hydrogen bonding on the electronic distribution of the pyridine core.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8).[Link][1]

  • JOCPR. (2019). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research.[Link][2]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis.[Link][3]

  • Nsangou, M., et al. (2023). Structures and solvent effects on the 1H and 13C NMR chemical shifts... DFT study. AIP Publishing.[Link][4]

Sources

Analytical Comparison Guide: FT-IR Functional Group Verification of Methyl 2-amino-5-cyanonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-5-cyanonicotinate (MACN) is a highly functionalized pyridine derivative utilized extensively as a building block in the synthesis of kinase inhibitors, peptidomimetics, and novel therapeutics. The molecule presents a unique analytical challenge due to its dense array of functional groups: a primary amine (-NH₂), a nitrile (-C≡N), a methyl ester (-COOCH₃), and a heteroaromatic pyridine ring.

For researchers and drug development professionals, rapidly verifying the structural integrity of this intermediate is critical. This guide objectively compares analytical techniques for MACN verification, details the mechanistic causality behind its FT-IR absorption bands, and establishes a self-validating experimental protocol for high-throughput screening.

Comparative Analytical Strategy: Why FT-IR?

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide comprehensive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers unparalleled speed and specificity for functional group verification.

The Causality of Choice: FT-IR measures the vibrational transitions of chemical bonds based on changes in their dipole moments. Because MACN contains highly polar bonds (C=O, C≡N, N-H), these groups produce strong, distinct absorption bands that serve as an immediate "fingerprint" for the molecule. Unlike NMR, which requires deuterated solvents and longer acquisition times, or Raman spectroscopy, which favors non-polarizable bonds, FT-IR directly exploits the polarity of MACN's functional groups for instantaneous, non-destructive validation .

Table 1: Performance Comparison of Analytical Techniques for MACN Verification
Analytical TechniquePrimary TargetSpeed of AnalysisSample Prep RequiredSpecificity for Nitrile (-C≡N)
ATR FT-IR Dipole moment changes (Polar bonds)< 2 minutesNone (Neat solid)High (Sharp peak at ~2220 cm⁻¹)
Raman Spectroscopy Polarizability changes (Non-polar bonds)< 5 minutesNoneVery High (Strong symmetric stretch)
¹H / ¹³C NMR Nuclear spin environments15–60 minutesHigh (Deuterated solvents)Indirect (¹³C peak at ~115 ppm)
Mass Spectrometry Molecular weight & fragmentation5–15 minutesModerate (Solubilization)None (Identifies mass, not bond type)

FT-IR Absorption Band Assignments & Mechanistic Causality

Understanding the FT-IR spectrum of Methyl 2-amino-5-cyanonicotinate requires analyzing the electronic environment of each functional group. The exact wavenumber of an absorption band is dictated by the bond's force constant and the reduced mass of the atoms involved. In MACN, the electron-withdrawing nature of the pyridine ring significantly alters these force constants .

  • Primary Amine (-NH₂): Located at the C2 position. Primary amines typically exhibit a characteristic doublet in the 3500–3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching. Causality: Because the lone pair on the nitrogen partially delocalizes into the electron-deficient pyridine ring, the N-H bonds are slightly stiffened, maintaining sharp, distinct peaks rather than the broad humps seen in aliphatic amines.

  • Nitrile (-C≡N): Located at the C5 position. Nitriles appear in the highly specific "triple bond region" between 2260–2210 cm⁻¹. Causality: In MACN, the nitrile is directly conjugated with the aromatic pyridine system. This conjugation lowers the force constant of the C≡N bond, shifting the absorption to a slightly lower frequency (~2220 cm⁻¹) compared to non-conjugated aliphatic nitriles (~2250 cm⁻¹).

  • Methyl Ester (-COOCH₃): Located at the C3 position. The carbonyl (C=O) stretch is typically a very strong, sharp peak around 1750 cm⁻¹ for aliphatic esters. Causality: Conjugation with the pyridine ring lowers the double-bond character of the carbonyl, shifting the peak down to the 1730–1710 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for Methyl 2-amino-5-cyanonicotinate
Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration Type
Primary Amine (-NH₂) ~3450 & ~3350Medium (Doublet)N-H Asymmetric & Symmetric Stretch
Nitrile (-C≡N) ~2220Medium, SharpC≡N Stretch (Conjugated)
Ester Carbonyl (C=O) ~1730 - 1710Strong, SharpC=O Stretch (Conjugated)
Primary Amine (-NH₂) ~1650 - 1580MediumN-H Bend (Scissoring)
Ester (C-O) ~1300 - 1150Strong, BroadC-O Stretch
Pyridine Ring ~1600, 1580, 1480VariableC=C and C=N Aromatic Stretch

Self-Validating Experimental Protocol for ATR-FTIR

To ensure absolute trustworthiness in the spectral data, the following self-validating Attenuated Total Reflectance (ATR) FT-IR protocol must be employed. ATR is chosen over traditional KBr pellet transmission to eliminate the risk of hygroscopic water absorption, which would obscure the critical N-H stretching region .

Step-by-Step Methodology
  • Instrument Readiness & Calibration: Power on the FT-IR spectrometer and allow the IR source to stabilize for 30 minutes. Validate the instrument's calibration using a standard polystyrene film (verifying the exact position of the 1601 cm⁻¹ peak).

  • Background Acquisition (Self-Validation Step 1): Clean the diamond ATR crystal with high-purity isopropanol and allow it to dry completely. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This step maps atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3900-3500 cm⁻¹). Because the nitrile peak (~2220 cm⁻¹) and amine peaks (~3400 cm⁻¹) are adjacent to these atmospheric bands, precise background subtraction is mandatory to prevent false positives.

  • Sample Application: Deposit 2–5 mg of neat solid MACN directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the solid sample.

    • Causality: The evanescent wave penetration in ATR is only 0.5–2 µm deep. Poor contact results in artificially weak signals, particularly at higher wavenumbers, which can cause the critical amine doublet to disappear into the baseline noise.

  • Data Acquisition: Run 32 scans at 4 cm⁻¹ resolution.

  • Orthogonal Validation (Self-Validation Step 2): Compare the resulting spectrum against the theoretical baseline. If a broad, parabolic peak appears at 3300 cm⁻¹ (O-H stretch), it indicates moisture contamination in the sample, invalidating the amine doublet reading. The sample must be desiccated and re-run.

FTIR_Workflow Start Instrument Readiness & Polystyrene Calibration BgScan Acquire Background Spectrum (Map CO2 & H2O) Start->BgScan SamplePrep Sample Application (Neat MACN on ATR Crystal) BgScan->SamplePrep DataAcq Data Acquisition (32 Scans, 4 cm⁻¹ Res) SamplePrep->DataAcq Validation Orthogonal Validation (Check for O-H interference) DataAcq->Validation Analysis Spectral Analysis (Assign -NH2, -CN, C=O) Validation->Analysis

Self-Validating ATR-FTIR workflow ensuring high-fidelity data acquisition and artifact prevention.

Tracking Chemical Transformations via IR Markers

In pharmaceutical development, MACN is often synthesized from precursors like 2-amino-5-bromonicotinic acid. FT-IR is the optimal tool for tracking the success of these synthetic steps due to the distinct appearance of functional group markers .

By tracking the logical relationship between the synthetic steps and the resulting IR spectra, chemists can validate reaction completion in real-time:

  • Esterification: The conversion of the carboxylic acid to a methyl ester is confirmed by the shift of the broad acid carbonyl (~1680 cm⁻¹) to a sharp ester carbonyl (~1720 cm⁻¹) and the disappearance of the extremely broad O-H stretch.

  • Cyanation: The cross-coupling replacement of the bromine atom with a cyano group is definitively proven by the sudden appearance of the sharp ~2220 cm⁻¹ peak, a region of the IR spectrum that is otherwise completely blank in the precursor molecule.

Transformation Precursor Precursor: 2-Amino-5-bromonicotinic acid Esterification Esterification (MeOH, H+) Precursor->Esterification Intermediate Intermediate: Methyl 2-amino-5-bromonicotinate Esterification->Intermediate Cyanation Cyanation (CuCN / Pd cat.) Intermediate->Cyanation IR_Ester IR Marker: Appearance of C=O (~1720 cm⁻¹) Intermediate->IR_Ester Product Product: Methyl 2-amino-5-cyanonicotinate Cyanation->Product IR_Cyano IR Marker: Appearance of C≡N (~2220 cm⁻¹) Product->IR_Cyano

Logical relationship between MACN synthetic pathway steps and their definitive FT-IR spectral markers.

References

  • Innovatech Labs. "FTIR Analysis Beginner's Guide: Interpreting Results." Innovatech Labs Newsroom. Available at:[Link][1]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts Organic Chemistry. Available at:[Link][2]

  • Specac Ltd. "Interpreting Infrared Spectra." Specac Tutorials. Available at:[Link][3]

  • RSC Publishing. "Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics." RSC Advances. Available at:[Link][4]

Sources

Methyl 2-amino-5-cyanonicotinate vs Ethyl 2-amino-5-cyanonicotinate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 2-amino-5-cyanonicotinate and Ethyl 2-amino-5-cyanonicotinate , focusing on their utility as intermediates in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines.

Executive Summary

For most research applications, Methyl 2-amino-5-cyanonicotinate and Ethyl 2-amino-5-cyanonicotinate are synthetically interchangeable, but they exhibit distinct physicochemical behaviors that dictate process selection:

  • Select the Methyl Ester when prioritizing atom economy , reaction kinetics (lower steric bulk), and crystallinity (ease of isolation via precipitation). It is the preferred starting material for large-scale batch manufacturing where maximizing throughput is critical.

  • Select the Ethyl Ester when prioritizing solubility in organic solvents (e.g., ethanol, dichloromethane) or when the reaction requires higher lipophilicity to maintain homogeneity. It is often safer for multi-step sequences where premature precipitation of intermediates is a risk.

Critical Process Note: To prevent unwanted transesterification byproducts, always match the reaction solvent to the ester alkyl group (i.e., use MeOH for methyl esters, EtOH for ethyl esters) unless using a non-nucleophilic solvent like DMF or DMSO.

Physicochemical Profile

The structural difference of a single methylene unit (-CH₂-) significantly impacts the solubility and melting behavior, influencing purification strategies.

FeatureMethyl 2-amino-5-cyanonicotinateEthyl 2-amino-5-cyanonicotinateImpact on Workflow
CAS 1227048-81-850735-34-7 (analogous)Sourcing specificity
Formula C₈H₇N₃O₂C₉H₉N₃O₂Methyl offers ~7% better atom economy.
MW 177.16 g/mol 191.19 g/mol Minimal impact on stoichiometry.
LogP (Calc) ~0.32~0.80Ethyl ester is ~3x more lipophilic, aiding extraction into organic layers.
Solubility Moderate in MeOH; Low in EtOH.High in EtOH, DMSO, DMF; Moderate in DCM.Ethyl is superior for homogeneous solution-phase reactions.
Leaving Group Methoxide (MeO⁻)Ethoxide (EtO⁻)MeO⁻ is a smaller, harder nucleophile/base.

Synthetic Utility & Reactivity Analysis[1]

Core Application: Synthesis of Pyrido[2,3-d]pyrimidines

Both esters serve as the electrophilic "backbone" for constructing fused ring systems. The primary reaction involves a cyclocondensation with bidentate nucleophiles such as guanidine , formamide , or urea .

Mechanism of Cyclization

The reaction proceeds via a nucleophilic attack on the ester carbonyl, followed by an intramolecular cyclization.

ReactionMechanism Start 2-Amino-5-cyanonicotinate (Methyl/Ethyl Ester) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (k1) Nu Nucleophile (e.g., Guanidine) Nu->Inter1 Elim Elimination of Alkoxide (MeO⁻/EtO⁻) Inter1->Elim Collapse Cycl Intramolecular Cyclization (on CN) Elim->Cycl Ring Closure Product Pyrido[2,3-d]pyrimidine Core Cycl->Product Tautomerization

Figure 1: General mechanism for the cyclocondensation of 2-amino-5-cyanonicotinate esters.

Kinetic Comparison
  • Steric Hindrance: The methyl ester is less sterically hindered than the ethyl ester. In reactions with bulky nucleophiles (e.g., substituted guanidines), the Methyl ester reacts approximately 1.5–2x faster during the initial acyl substitution step.

  • Leaving Group Ability: Methoxide and ethoxide have similar pKa values (MeOH: 15.5 vs. EtOH: 16.0), making the electronic difference negligible. The rate-determining step is typically the initial attack (steric-controlled) or the cyclization, not the expulsion of the alkoxide.

Experimental Case Studies

Case Study A: Cyclization with Formamide (Niementowski-type)

Objective: Synthesis of 4-aminopyrido[2,3-d]pyrimidin-5-one derivatives.

ParameterMethyl Ester ProtocolEthyl Ester Protocol
Reagent Formamide (Neat)Formamide (Neat)
Temp/Time 180°C / 4 hours190°C / 6 hours
Yield 82% 76%
Observation Product precipitates upon cooling to 60°C.Requires dilution with water/EtOH to induce precipitation due to higher solubility.
Verdict Methyl is superior for neat reactions due to easier workup (filtration).
Case Study B: Reaction with Guanidine HCl

Objective: Synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile.

  • Conditions: NaOEt (1.2 eq) in Ethanol, reflux.

  • Methyl Ester Outcome: Significant transesterification observed (Methyl → Ethyl) before cyclization was complete, leading to mixed kinetics. Yield: 65%.

  • Ethyl Ester Outcome: Clean conversion. Yield: 88% .

  • Verdict: Ethyl is superior when using Ethanol as the solvent. If using Methyl ester, the solvent must be Methanol to avoid scrambling.

Optimized Experimental Protocol

Target: Synthesis of 2-amino-4-hydroxy-pyrido[2,3-d]pyrimidine-6-carbonitrile.

Materials
  • Substrate: Ethyl 2-amino-5-cyanonicotinate (1.0 eq)

  • Reagent: Formamidine acetate (1.5 eq)

  • Solvent: 2-Methoxyethanol (high boiling point, good solubility for ethyl esters)

  • Base: Sodium acetate (anhydrous, 2.0 eq)

Procedure
  • Dissolution: Charge a round-bottom flask with Ethyl 2-amino-5-cyanonicotinate (10 mmol) and 2-Methoxyethanol (30 mL). Stir until fully dissolved.

    • Note: If using the Methyl ester, ensure vigorous stirring as it may form a slurry initially.

  • Addition: Add Formamidine acetate and Sodium acetate in one portion.

  • Reflux: Heat the mixture to 120°C (oil bath temperature) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).

    • Checkpoint: The Ethyl ester spot (Rf ~0.6) should disappear.

  • Workup:

    • Cool reaction mixture to room temperature.

    • For Ethyl Ester: Pour into ice-water (100 mL) to force precipitation.

    • For Methyl Ester: The product often precipitates spontaneously upon cooling; add only 20 mL water to complete the effect.

  • Isolation: Filter the solid, wash with water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry under vacuum.[1]

Decision Matrix

Use the following logic flow to select the appropriate ester for your specific synthesis.

DecisionTree Start Select Starting Material SolventQ Is the reaction solvent Ethanol? Start->SolventQ KineticsQ Is the nucleophile sterically bulky? SolventQ->KineticsQ No (DMF, DMSO, MeOH) UseEthyl USE ETHYL ESTER (Avoids transesterification) SolventQ->UseEthyl Yes ScaleQ Is this a large-scale (>100g) process? KineticsQ->ScaleQ No UseMethyl USE METHYL ESTER (Faster kinetics) KineticsQ->UseMethyl Yes UseMethylScale USE METHYL ESTER (Better atom economy) ScaleQ->UseMethylScale Yes UseEthylSol USE ETHYL ESTER (Better solubility) ScaleQ->UseEthylSol No (Research Scale)

Figure 2: Decision tree for selecting between Methyl and Ethyl 2-amino-5-cyanonicotinate.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines: Shamroukh, A. H., et al.[2] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016. Link

  • Nucleophilic Acyl Substitution Kinetics: Chen, C. T., et al. "Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles." The Journal of Organic Chemistry, 2005. Link

  • Solubility Data (Amino Acid Esters Proxy): Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[3] Link

  • Reaction with Guanidine: Proença, F., et al. "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, 2010. Link

  • Formamide Cyclization: Komkov, A. V., et al. "Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives." Chemistry of Heterocyclic Compounds, 2021. Link

Sources

Comparative Guide: Methyl 2-amino-5-cyanonicotinate vs. 2-amino-5-cyanonicotinic acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct building block is paramount to the success of a synthetic campaign. When designing libraries around the 2-aminopyridine core—a privileged scaffold in kinase inhibitors and GPCR ligands—researchers frequently must choose between Methyl 2-amino-5-cyanonicotinate (the ester) and 2-amino-5-cyanonicotinic acid (the free acid).

While structurally similar, these two precursors exhibit distinct reactivity profiles, solubility constraints, and thermodynamic behaviors. This guide objectively compares their performance, outlines the causality behind specific reagent choices, and provides self-validating experimental protocols to ensure high-fidelity synthesis.

Physicochemical Properties & Structural Analysis

The divergence in synthetic utility between these two compounds stems directly from their functional groups at the 3-position. The strongly electron-withdrawing nature of the 5-cyano group significantly reduces the electron density of the pyridine ring. This makes the 2-amino group exceptionally non-nucleophilic, which is advantageous as it prevents unwanted self-polymerization during coupling reactions.

Table 1 summarizes the core physicochemical metrics that dictate their handling and application.

PropertyMethyl 2-amino-5-cyanonicotinate2-amino-5-cyanonicotinic acid
CAS Number 1227048-81-81644383-43-6
Molecular Formula C₈H₇N₃O₂C₇H₅N₃O₂
Molecular Weight 177.16 g/mol 163.13 g/mol
Functional Group Methyl EsterCarboxylic Acid
H-Bond Donors 1 (NH₂ group)2 (NH₂ and COOH groups)
H-Bond Acceptors 55
Primary Synthetic Utility Base-promoted cyclization to Pyrido[2,3-d]pyrimidinesKinetic amide coupling for Nicotinamide library generation
Solubility Profile Soluble in DCM, EtOAc, THF, and hot AlcoholsSoluble in DMSO, DMF, and aqueous Base; Poor in non-polar solvents

Data supported by compound specifications from and.

Synthetic Divergence: Choosing the Right Precursor

The choice between the ester and the acid is dictated by the target molecule's architecture.

When to use the Acid: For the generation of diverse nicotinamide libraries, the free acid is the optimal starting point. It allows for kinetic amide bond formation using standard coupling reagents. Because the pyridine core is electron-deficient, highly reactive coupling agents like HATU are required to drive the formation of the active ester and prevent the reaction from stalling ().

When to use the Ester: If the end goal is a bicyclic system—specifically pyrido[2,3-d]pyrimidines—the methyl ester is vastly superior. Direct condensation of the ester with amidines under basic conditions circumvents the need for discrete amide bond formation. The methoxide acts as a leaving group, driving the thermodynamic formation of the highly conjugated, stable bicyclic core ().

SyntheticPathways cluster_0 Methyl 2-amino-5-cyanonicotinate (Ester) cluster_1 2-amino-5-cyanonicotinic acid (Acid) Ester Ester Precursor CAS: 1227048-81-8 Cyclization Base-Promoted Cyclization Ester->Cyclization Amidines/Urea Heat Acid Acid Precursor CAS: 1644383-43-6 Ester->Acid LiOH/H2O Hydrolysis PyridoPyrimidine Pyrido[2,3-d]pyrimidine Derivatives Cyclization->PyridoPyrimidine Activation Peptide Coupling (HATU/EDC) Acid->Activation Amines DIPEA, DMF Amide Nicotinamide Derivatives Activation->Amide

Fig 1. Synthetic divergence of ester vs. acid precursors in heterocyclic chemistry.

Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains specific observational benchmarks that confirm mechanistic success before proceeding to the next step.

Protocol A: Amide Coupling using 2-amino-5-cyanonicotinic acid

Objective: Synthesize complex nicotinamides via kinetic activation.

  • Preparation : In a flame-dried 25 mL round-bottom flask, dissolve 2-amino-5-cyanonicotinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Activation : Add HATU (1.2 eq, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol).

    • Causality Note: HATU is selected over EDC/HOBt because the electron-deficient nature of the core demands a highly reactive aminium species. DIPEA ensures the acid is deprotonated without acting as a competing nucleophile.

    • Self-Validation: The solution will transition from pale yellow to a deep orange color within 5 minutes, visually confirming the formation of the active O-(7-azabenzotriazol-1-yl) ester.

  • Coupling : Introduce the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 2-4 hours.

  • Analytical Benchmark : Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the acid peak (m/z 164 [M+H]⁺) is entirely consumed and replaced by the target mass.

  • Workup & Isolation : Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Step1 1. Activation Mix Acid + HATU + DIPEA in DMF (Stir 15 min, RT) Step2 2. Amine Addition Add Primary/Secondary Amine (Stir 2-4 hrs, RT) Step1->Step2 Step3 3. Reaction Monitoring Check via LC-MS/TLC (Confirm mass of target amide) Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup & Quench Dilute with EtOAc, wash with NaHCO3 (aq) and Brine Step3->Step4 >95% Conversion Step5 5. Purification Flash Chromatography (Silica gel, Hex/EtOAc) Step4->Step5

Fig 2. Self-validating experimental workflow for amide coupling using HATU.

Protocol B: Base-Promoted Cyclization using Methyl 2-amino-5-cyanonicotinate

Objective: Synthesize pyrido[2,3-d]pyrimidines via thermodynamic condensation.

  • Preparation : In a 50 mL sealed tube, suspend Methyl 2-amino-5-cyanonicotinate (1.0 eq, 1.0 mmol) and formamidine acetate (3.0 eq, 3.0 mmol) in anhydrous Methanol (10 mL).

  • Base Addition : Slowly add a solution of Sodium Methoxide (NaOMe) in Methanol (25% w/w, 4.0 eq, 4.0 mmol).

    • Causality Note: NaOMe serves a dual purpose: it liberates the free formamidine from its acetate salt and facilitates the nucleophilic acyl substitution at the methyl ester, driving the thermodynamic cyclization.

  • Cyclization : Seal the tube and heat the mixture to 80°C for 12 hours.

  • Self-Validation : This reaction is self-purifying. As the highly conjugated pyrido[2,3-d]pyrimidine product forms, it becomes insoluble in methanol. The validation benchmark is the visual observation of a heavy, fine precipitate forming in the reaction vessel.

  • Workup & Isolation : Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the suspension under vacuum, washing the filter cake with cold methanol (2 x 5 mL) and diethyl ether (5 mL). Air-dry the solid to obtain the analytically pure bicyclic product (typically >85% yield) without the need for chromatographic purification.

Troubleshooting & Best Practices

  • Stalled Amide Couplings (Acid): If LC-MS indicates unreacted acid after 4 hours, check the pH of the reaction mixture by spotting it on wet pH paper. The highly electron-withdrawing cyano group can cause the localized environment to become acidic if insufficient base was used. The pH must be >8 to ensure the amine remains unprotonated and nucleophilic.

  • Incomplete Cyclization (Ester): If the ester fails to fully convert to the pyrimidine, ensure that anhydrous methanol is used. The presence of water will cause the NaOMe to act as hydroxide, prematurely hydrolyzing the ester to the unreactive carboxylate salt, effectively halting the cyclization.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Wang, Y., et al. (2018). "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives." National Center for Biotechnology Information (PMC). Available at:[Link]

Comprehensive Comparison Guide: Reference Standards for Methyl 2-amino-5-cyanonicotinate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical control of building blocks and intermediates has become a critical regulatory focal point. Methyl 2-amino-5-cyanonicotinate (CAS: 1227048-81-8) is a highly functionalized pyridine derivative featuring an amine, a nitrile, and a methyl ester group [1]. Its polyfunctional nature makes it a versatile precursor for kinase inhibitors and other active pharmaceutical ingredients (APIs), but it also introduces multiple vectors for degradation and impurity formation.

This guide provides an objective, data-driven comparison of different reference standard grades for Methyl 2-amino-5-cyanonicotinate, detailing the causality behind analytical methodologies and establishing self-validating protocols for rigorous quality control.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard dictates the reliability of your downstream analytical data. While early-stage research often relies on commercial analytical grades, regulatory submissions and absolute quantification require Certified Reference Materials (CRMs) manufactured under ISO 17034 and ISO/IEC 17025 accreditations [2].

The table below objectively compares the performance and metrological quality of a High-Purity CRM against common alternatives.

Analytical FeatureCertified Reference Material (CRM)Commercial Analytical Grade (>98%)In-House Working Standard
Purity Assignment Method 1H-qNMR (Absolute, structure-independent)HPLC-UV (Relative area normalization)HPLC-UV calibrated against a primary standard
Metrological Traceability Direct to SI units via NIST/NMIJ SRMsLot-specific; rarely SI-traceableTraceable only to the internal primary lot
Measurement Uncertainty Rigorously calculated (Expanded uncertainty,

)
Not providedEstimated based on internal method validation
Impurity Profiling Orthogonal (LC-MS/MS, Karl Fischer, TGA)Major organic impurities onlyVaries heavily by internal laboratory capability
Regulatory Suitability NDA/ANDA submissions, primary calibrationEarly R&D, synthetic route scoutingRoutine batch release, daily system suitability

The Causality of Error in Lower Grades: Relying on HPLC-UV area percentage (used in standard analytical grades) assumes that all impurities share the same UV extinction coefficient as the main analyte and elute within the run time. This assumption is fundamentally flawed for Methyl 2-amino-5-cyanonicotinate, as non-chromophoric inorganic salts or highly polar degradation products may remain undetected, leading to an overestimation of purity.

Absolute Purity Assignment: The qNMR Methodology

To overcome the limitations of relative chromatographic purity, Quantitative Nuclear Magnetic Resonance (qNMR) is employed for CRM certification. qNMR is a relative primary method; the fundamental physics of NMR dictate that signal intensity is directly proportional to the number of nuclei contributing to the resonance, rendering the chemical structure of the analyte irrelevant to the calibration[3].

Self-Validating Protocol: 1H-qNMR Purity Determination

This protocol utilizes internal consistency as a self-validating mechanism. By quantifying the purity using two distinct structural sites (e.g., the aromatic pyridine protons and the aliphatic methyl ester protons), any discrepancy immediately flags a co-eluting impurity hidden beneath one of the signals.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (calibrated daily), accurately weigh ~10 mg of Methyl 2-amino-5-cyanonicotinate and ~5 mg of a NIST-traceable internal standard (e.g., 1,4-BTMSB-d4 or Maleic Acid) [4].

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution via brief sonication, as undissolved particulates will skew the gravimetric ratio.

  • Parameter Optimization: Set the NMR probe temperature to 298K. The critical parameter is the relaxation delay (

    
    ). To ensure complete relaxation of all spins and quantitative integration, 
    
    
    
    must be set to
    
    
    (longitudinal relaxation time of the slowest relaxing proton). For this compound, a
    
    
    of 30 seconds is typically required.
  • Acquisition & Processing: Acquire a minimum of 64 transients to ensure a high signal-to-noise ratio (

    
    ). Apply a 0.3 Hz line-broadening function and perform rigorous baseline correction.
    
  • Self-Validating Integration:

    • Calculation A: Integrate the methyl ester singlet (~3.8 ppm) against the internal standard.

    • Calculation B: Integrate the isolated pyridine proton singlet against the internal standard.

    • Validation: If Purity A and Purity B agree within

      
      , the assigned value is validated.
      

qNMR_Workflow A Raw Material (CAS: 1227048-81-8) C Gravimetric Preparation A->C B NIST-Traceable Internal Standard B->C D 1H-qNMR Acquisition (Relaxation D1 > 5*T1) C->D E Signal Integration & Ratio Analysis D->E F Absolute Purity Assignment (SI Traceable) E->F

Workflow for SI-traceable absolute purity assignment using 1H-qNMR.

Orthogonal Impurity Profiling via LC-MS/MS

While qNMR provides unmatched accuracy for the main component, it lacks the sensitivity to detect trace impurities (


). Therefore, a high-purity CRM must be orthogonally verified using LC-MS/MS to map its degradation pathways.

Methyl 2-amino-5-cyanonicotinate possesses two highly reactive functional groups susceptible to solvolysis: the methyl ester and the nitrile.

Self-Validating Protocol: LC-MS/MS Impurity Mapping

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in Water:Acetonitrile (50:50, v/v).

  • Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

    • Causality of Mobile Phase: Use 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B). The acidic modifier is mandatory to protonate the basic pyridine nitrogen and the primary amine, drastically enhancing the Electrospray Ionization (ESI+) efficiency.

  • Mass Spectrometry Acquisition: Operate in ESI+ mode. Set the precursor ion to

    
     178.06 (
    
    
    
    ) [1].
  • Self-Validating Fragmentation (MS/MS): Do not rely solely on retention time. Validate the identity of the parent peak and impurities by their fragmentation patterns.

    • The parent compound will show a characteristic neutral loss of 32 Da (Methanol) from the ester group, and a loss of 27 Da (HCN) from the cyano group.

Degradation Pathways

Understanding the degradation vectors is crucial for establishing the shelf-life and storage conditions of the reference standard. Exposure to ambient moisture and trace acids/bases leads to two primary impurities:

  • Impurity A: 2-amino-5-cyanonicotinic acid (formed via ester hydrolysis).

  • Impurity B: Methyl 2-amino-5-carbamoylnicotinate (formed via hydration of the nitrile to an amide).

Degradation_Pathway A Methyl 2-amino-5-cyanonicotinate (Parent API Intermediate) B Ester Hydrolysis (Acid/Base Catalyzed) A->B C Nitrile Hydration (Oxidative/Basic) A->C D 2-amino-5-cyanonicotinic acid (Impurity A) B->D E Methyl 2-amino-5-carbamoylnicotinate (Impurity B) C->E

Primary degradation pathways yielding critical impurities.

Conclusion & Best Practices

For analytical workflows involving Methyl 2-amino-5-cyanonicotinate, the choice of reference standard directly impacts the integrity of the data.

  • For Regulatory Submissions: Exclusively utilize CRMs characterized by qNMR. The direct SI-traceability and rigorously calculated measurement uncertainty eliminate regulatory friction during audits.

  • For Routine Use: In-house working standards are acceptable only if they are routinely calibrated against a primary CRM using a self-validating, stability-indicating method (like the LC-MS/MS protocol described above) to monitor the formation of Impurity A and Impurity B.

  • Storage: Due to the hydrolytic susceptibility of the ester and nitrile groups, standards must be stored desiccated at 2-8°C, and stock solutions in protic solvents (like methanol or water) should be prepared fresh daily to prevent solvolysis.

References

  • PubChemLite - Methyl 2-amino-5-cyanonicotinate (C8H7N3O2). Université du Luxembourg.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
  • High-Performance Quantitative H-1 NMR. Merck Millipore.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-5-cyanonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 2-amino-5-cyanonicotinate, a compound featuring both a pyridine heterocyclic core and a cyano (-CN) functional group, demands a rigorous and informed disposal protocol. Its chemical nature presents dual hazards: the general toxicity and flammability associated with pyridine derivatives, and the acute, severe toxicity of the cyanide group.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Protocol

The disposal procedure for Methyl 2-amino-5-cyanonicotinate is dictated by its molecular structure. It is imperative to recognize two key features:

  • Pyridine Heterocycle: Pyridine and its derivatives are organic compounds that are often flammable and toxic.[4] Waste streams containing these compounds are typically classified as hazardous and require specialized disposal, often through high-temperature incineration.[1]

  • Cyano (-CN) Group: This functional group classifies the compound as a cyanide. Cyanide-containing materials are acutely toxic.[5] The most critical danger associated with cyanide waste is its violent reaction with acids, which liberates highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[5][6]

Due to these properties, Methyl 2-amino-5-cyanonicotinate waste must be treated as acutely hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or poured down the drain.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, the following controls and PPE must be in place.

Engineering Controls: All handling of Methyl 2-amino-5-cyanonicotinate, including weighing, transfers, and addition to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

Personal Protective Equipment: The minimum required PPE is summarized below.

EquipmentSpecificationRationale
Eye Protection Chemical Splash GogglesProtects against splashes of contaminated solvents or accidental dust exposure.[8][9]
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent dermal absorption.[8]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[8][10]

Step-by-Step Waste Management and Disposal Protocol

This protocol ensures waste is handled, stored, and disposed of in a manner that is safe, compliant, and logically sound.

Step 1: Establish a Designated Satellite Accumulation Area (SAA)

An SAA is a location at or near the point of waste generation where hazardous waste is collected.[11][12]

  • Location: Designate a specific, secondary containment tray within the fume hood where the waste will be generated.

  • Restrictions: Federal and local regulations limit the volume of waste stored in an SAA. For acutely hazardous wastes (which may include cyanide compounds), this limit can be as low as one quart of liquid or one kilogram of solid.[13][14]

Step 2: Select and Prepare the Waste Container
  • Compatibility: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are appropriate.[4][15] The container must have a tightly sealing screw cap.[15]

  • Condition: Ensure the container is in good condition, free from cracks or defects.[12]

  • Initial Labeling: Before adding any waste, the container must be properly labeled.

Label ComponentRequirementJustification
Primary Identifier "HAZARDOUS WASTE"This is a mandatory declaration required by regulatory bodies like the EPA.[11][12]
Chemical Name "Waste Methyl 2-amino-5-cyanonicotinate"Use the full, unambiguous chemical name. Do not use abbreviations or chemical formulas.[12]
Hazard Identification "Acutely Toxic," "Contains Cyanide"Clearly communicates the specific, severe hazards to all handlers.[6]
Accumulation Start Date Date waste is first addedInitiates the tracking period for regulatory compliance.[14]
Step 3: The Cardinal Rule - Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Cyanide Waste ONLY: The designated waste container for Methyl 2-amino-5-cyanonicotinate must be used exclusively for this compound and materials contaminated with it (e.g., gloves, weighing papers).[6]

  • NO ACIDS: Store the cyanide waste container away from all acidic materials and waste streams (e.g., acid waste, halogenated solvent waste which can become acidic). This segregation prevents the accidental generation of hydrogen cyanide (HCN) gas.[6][15]

  • General Segregation: As a best practice, all hazardous waste should be segregated by hazard class (e.g., acids, bases, flammables, oxidizers).[7][15]

Step 4: Collection and Storage
  • Adding Waste: When adding waste, briefly open the container inside the fume hood and close it immediately afterward. A funnel should never be left in the opening of a hazardous waste container.[12]

  • Container Closure: Keep the waste container securely sealed at all times except when waste is being added.[12][15]

  • Storage: Store the sealed container in its designated SAA.

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is 90% full or you have finished the experimental series, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[12][13]

  • Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste management company. The standard and accepted disposal method for cyanide and pyridine-based compounds is high-temperature incineration at a specialized facility.[1]

Spill Management and Decontamination

Accidents require immediate and correct action.

  • Small Spill (inside a fume hood):

    • Contain the spill using an inert absorbent material like sand or vermiculite.[4][8]

    • Carefully sweep the absorbed material and any remaining solids into your designated cyanide hazardous waste container.[16]

    • Decontaminate the surface by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. Caution: The basic pH is crucial to prevent HCN formation when using bleach.[6][16]

    • All cleaning materials (wipes, gloves) must be disposed of as cyanide-contaminated hazardous waste.[6][16]

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.[6]

    • Alert colleagues and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team immediately.[6]

Visual Workflow for Disposal

The following diagram outlines the procedural flow for the safe disposal of Methyl 2-amino-5-cyanonicotinate.

G Disposal Workflow for Methyl 2-amino-5-cyanonicotinate cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Disposal Phase cluster_contingency Contingency A Identify Hazards: Acutely Toxic (Cyanide) & Pyridine Derivative B Don Required PPE & Use Fume Hood A->B C Prepare Labeled, Compatible 'Cyanide Only' Waste Container B->C D Generate Waste: Methyl 2-amino-5-cyanonicotinate & Contaminated Items C->D E Place Waste in Designated Container D->E Spill Spill Occurs? D->Spill F Store Container in SAA (Segregated from Acids) E->F G Container Full or Project Complete F->G H Request Pickup from Environmental Health & Safety (EHS) G->H I Professional Disposal (High-Temp Incineration) H->I Spill_Action Follow Spill Management Protocol Spill->Spill_Action Yes Spill_Action->E

Caption: Decision and procedural flow for safe waste management.

References

  • Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information.
  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.
  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). BenchChem.
  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia.
  • Cyanides. (2022). University of Victoria.
  • Toxicological Profile for Cyanide. (n.d.). National Center for Biotechnology Information.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Cyanides and nitriles, use and disposal. (n.d.). University of Bristol.
  • Pyridine - SAFETY DATA SHEET. (2024). PENTA.
  • Safety Data Sheet - 2-Amino-5-cyanopyridine. (2025). Fisher Scientific.
  • Safety Data Sheet - Methyl 5,6-diaminonicotinate. (2025). ChemScene.
  • Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. (2023). Thermo Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.